Product packaging for 1-Acetyl-5-aminoindoline(Cat. No.:CAS No. 4993-96-8)

1-Acetyl-5-aminoindoline

Cat. No.: B1331524
CAS No.: 4993-96-8
M. Wt: 176.21 g/mol
InChI Key: WSDUFDGEYKOQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetyl-5-aminoindoline is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1331524 1-Acetyl-5-aminoindoline CAS No. 4993-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUFDGEYKOQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303430
Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-96-8
Record name 4993-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-5-aminoindoline: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Acetyl-5-aminoindoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural relation to biologically active indole derivatives. This document synthesizes available data to serve as a foundational resource for researchers working with this molecule.

Chemical Properties

This compound is a derivative of indoline, featuring an acetyl group on the nitrogen atom of the heterocyclic ring and an amino group at the 5-position of the benzene ring. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol [1]
CAS Number 4993-96-8
Physical Form Solid[2]
Purity (typical) 95%
Storage Temperature Refrigerator[2]

Spectral Data: While full spectral data sets are often proprietary, the availability of NMR, FTIR, Raman, and UV-Vis spectra for this compound has been noted.[1] For the precursor, 1-Acetyl-5-nitroindoline, IR and NMR spectra are accessible and can be used as a reference for confirming the success of the reduction step in the synthesis.[3]

Synthesis

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 1-Acetyl-5-nitroindoline. This transformation can be achieved with high selectivity through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1-Acetyl-5-nitroindoline

This protocol is adapted from established procedures for the reduction of aromatic nitro groups in the presence of other functional groups.

Materials:

  • 1-Acetyl-5-nitroindoline

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve 1-Acetyl-5-nitroindoline in a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

G cluster_start Starting Material cluster_process Reduction cluster_workup Workup & Purification cluster_product Final Product A 1-Acetyl-5-nitroindoline B Dissolve in Ethanol A->B Step 1 C Add 10% Pd/C Catalyst B->C Step 2 D Hydrogenation (H2 atmosphere) C->D Step 3 E Filter through Celite D->E Step 4 F Solvent Evaporation E->F Step 5 G Purification (Recrystallization/ Column Chromatography) F->G Step 6 (Optional) H This compound F->H G->H

A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key structural features: the aromatic ring, the secondary amine of the indoline ring (as an amide), and the primary aromatic amino group.

Reactions of the Aromatic Amino Group

The 5-amino group is a versatile functional handle for further chemical modifications.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

  • Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures, will convert the primary amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products. Care should be taken to handle this compound under an inert atmosphere to prevent degradation.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The N-acetyl group on the indoline nitrogen is also an ortho-, para-director, but its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group. The positions ortho and para to the powerful amino group (positions 4 and 6, and position 2, respectively) are the most likely sites for electrophilic attack.

  • Halogenation: Bromination or chlorination is expected to occur readily at the positions ortho to the amino group.

  • Nitration: Nitration can be achieved using standard nitrating agents, with the substitution pattern directed by the amino and N-acetyl groups.

  • Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Reactivity Overview

G cluster_molecule This compound cluster_reactions Potential Reactions mol This compound acylation Acylation (Amino Group) mol->acylation alkylation Alkylation (Amino Group) mol->alkylation diazotization Diazotization -> Sandmeyer (Amino Group) mol->diazotization halogenation Halogenation (Aromatic Ring) mol->halogenation nitration Nitration (Aromatic Ring) mol->nitration G cluster_drug Potential Drug Action cluster_cellular Cellular Processes cluster_outcome Biological Outcomes drug This compound (Hypothetical HDAC Inhibitor) hdac HDAC Enzyme drug->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Histone Hyperacetylation histones->acetylation Leads to chromatin Chromatin Remodeling acetylation->chromatin gene Gene Expression (e.g., Tumor Suppressors) chromatin->gene arrest Cell Cycle Arrest gene->arrest apoptosis Apoptosis gene->apoptosis

References

An In-depth Technical Guide to 1-Acetyl-5-aminoindoline (CAS: 4993-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-aminoindoline, with the CAS number 4993-96-8, is a heterocyclic organic compound featuring an indoline core. While direct biological and pharmacological data on this compound is limited in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate and building block in the synthesis of a variety of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in medicinal chemistry as a precursor to biologically active derivatives. The toxicological profile of this compound has not been extensively investigated, warranting careful handling and use in a research setting.

Physicochemical Properties

This compound is a solid, crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 4993-96-8[2]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Appearance Solid, Crystalline Powder[1]
Purity Typically >95%
Melting Point 181-184 °C
InChI Key WSDUFDGEYKOQRT-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the acetylation of 5-nitroindoline, followed by the reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-nitroindoline

This procedure involves the acetylation of 5-nitroindoline using acetic anhydride in the presence of pyridine.

  • Materials:

    • 5-nitroindoline

    • Pyridine

    • Acetic anhydride

    • Argon (or other inert gas)

  • Procedure:

    • In a suitable reaction vessel, dissolve 5-nitroindoline in a mixture of pyridine and acetic anhydride.[3]

    • Stir the mixture under an argon atmosphere for approximately 17 hours.[3]

    • After the reaction is complete, concentrate the mixture under reduced pressure to yield 1-Acetyl-5-nitroindoline.[3]

    • The product can be further purified by recrystallization. The melting point of the purified compound is reported to be 175-177 °C.[3]

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of 1-Acetyl-5-nitroindoline to an amino group via catalytic hydrogenation.

  • Materials:

    • 1-Acetyl-5-nitroindoline

    • Ethanol

    • Tetrahydrofuran (THF)

    • 5% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

    • Celite

  • Procedure:

    • Dissolve 1-Acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in a mixture of ethanol (100 mL) and THF (30 mL).[3]

    • Add 5% Pd/C catalyst (600 mg) to the solution.[3]

    • Hydrogenate the mixture at atmospheric pressure for 2 hours.[3]

    • Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.[3]

    • Concentrate the filtrate in vacuo to obtain a solid.[3]

    • Recrystallize the solid from ethanol to yield this compound as a white crystalline solid (580 mg, 68% yield). The melting point is reported to be 185-186.5 °C.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Reduction 5-Nitroindoline 5-Nitroindoline 1-Acetyl-5-nitroindoline 1-Acetyl-5-nitroindoline 5-Nitroindoline->1-Acetyl-5-nitroindoline Stir, 17h, Ar Acetic_Anhydride_Pyridine Acetic Anhydride, Pyridine Acetic_Anhydride_Pyridine->1-Acetyl-5-nitroindoline 1-Acetyl-5-nitroindoline_input 1-Acetyl-5-nitroindoline This compound This compound (CAS: 4993-96-8) 1-Acetyl-5-nitroindoline_input->this compound Hydrogenation, 2h H2_PdC H₂, 5% Pd/C Ethanol/THF H2_PdC->this compound

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a versatile starting material for the synthesis of more complex heterocyclic compounds. The presence of a reactive primary amine group on the indoline scaffold allows for a variety of chemical transformations, making it a valuable building block in drug discovery programs.

Precursor for Biologically Active Molecules

While this compound itself does not have well-documented biological activity, it serves as a key precursor for the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as protein tyrosine kinases and protein serine/threonine kinases.

The general scheme involves the reaction of the amino group of this compound with various electrophiles to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening.

Precursor_Role cluster_examples Examples of Derivatives Start This compound (CAS: 4993-96-8) Reaction Chemical Transformation Start->Reaction Derivatives Biologically Active Derivatives Reaction->Derivatives Kinase_Inhibitors Kinase Inhibitors Derivatives->Kinase_Inhibitors Other_Heterocycles Complex Heterocycles Derivatives->Other_Heterocycles

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a protected aniline nitrogen within an indoline scaffold and a free aromatic amine, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional dyes. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, beginning from commercially available indoline. The detailed protocol covers the protection of the indoline nitrogen via acetylation, subsequent regioselective nitration at the 5-position, and the final reduction of the nitro group to the desired amine. Furthermore, this document outlines the standard analytical techniques used for the characterization and purity assessment of the final compound, supported by expected physicochemical and spectroscopic data. All experimental procedures and data are presented to facilitate replication and adaptation in a laboratory setting.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 1-acetylindoline. The precursor, 1-acetylindoline, is readily prepared by the acetylation of indoline. The subsequent steps involve the nitration of the aromatic ring, followed by the reduction of the resulting nitro-intermediate.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetylation (Acetic Anhydride) Nitroindoline 1-Acetyl-5-nitroindoline Acetylindoline->Nitroindoline Nitration (HNO3/H2SO4) Aminoindoline This compound Nitroindoline->Aminoindoline Reduction (e.g., Pd/C, H2)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-nitroindoline

This procedure involves two sequential reactions: the acetylation of indoline followed by nitration.

a) Acetylation of Indoline The protection of the secondary amine of the indoline ring is a crucial first step to control reactivity and prevent side reactions during nitration. A standard method involves reaction with acetic anhydride.[1]

  • Reagents and Materials : Indoline, acetic anhydride, sodium acetate, water, hydrochloric acid.

  • Procedure :

    • In a round-bottom flask, suspend indoline (1.0 eq) in water.

    • Add concentrated hydrochloric acid (approx. 1.0 eq) to dissolve the indoline, forming indoline hydrochloride.

    • In a separate beaker, prepare a solution of sodium acetate (approx. 1.1 eq) in water.

    • To the stirred indoline hydrochloride solution, add acetic anhydride (1.2 eq).

    • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

    • Stir the mixture vigorously. A precipitate of 1-acetylindoline should form.

    • Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration. The crude product can be used directly in the next step.

b) Nitration of 1-Acetylindoline Nitration is performed under carefully controlled temperature conditions using a mixture of nitric and sulfuric acids to regioselectively install a nitro group at the 5-position of the indoline ring.[2]

  • Reagents and Materials : 1-Acetylindoline, concentrated sulfuric acid, fuming nitric acid.

  • Procedure :

    • To a clean, dry flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -15°C, add concentrated sulfuric acid.

    • Slowly add 1-acetylindoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 0°C.

    • Once the addition is complete and the solution is homogeneous, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise. Maintain the internal temperature between -15°C and -10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, very carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate, 1-Acetyl-5-nitroindoline, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The product has a reported melting point of 175-176 °C.[3]

Step 2: Reduction of 1-Acetyl-5-nitroindoline to this compound

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

  • Reagents and Materials : 1-Acetyl-5-nitroindoline, Palladium on Carbon (5% or 10% Pd/C), Ethanol or Tetrahydrofuran (THF), Hydrogen gas (H₂).

  • Procedure :

    • Charge a hydrogenation vessel with 1-Acetyl-5-nitroindoline (1.0 eq) and a suitable solvent such as ethanol or THF.

    • Carefully add the Pd/C catalyst (typically 1-5 mol% Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure solid.

Characterization

A general workflow for the characterization of the synthesized product is shown below.

Characterization_Workflow Start Crude Product from Synthesis Purify Purification (Recrystallization / Chromatography) Start->Purify Physical Physical Characterization (Melting Point, TLC) Purify->Physical Spectro Spectroscopic Analysis Purify->Spectro Final Pure, Characterized This compound Physical->Final NMR NMR Spectroscopy (¹H, ¹³C) Spectro->NMR IR FTIR Spectroscopy Spectro->IR MS Mass Spectrometry Spectro->MS NMR->Final IR->Final MS->Final

Caption: General workflow for product purification and characterization.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4993-96-8[5][6]
Molecular Formula C₁₀H₁₂N₂O[7]
Molecular Weight 176.22 g/mol [7]
Exact Mass 176.094963 g/mol [7]
Physical Form Solid
Purity Typically >95%[6]
Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and general principles of spectroscopy.[8][9][10]

Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0Singlet1HAr-H (C4-H)
~ 6.6 - 6.8Multiplet2HAr-H (C6-H, C7-H)
~ 4.0Triplet2HN-CH₂ (C2-H)
~ 3.5Broad Singlet2H-NH₂
~ 3.1Triplet2HAr-CH₂ (C3-H)
~ 2.2Singlet3H-C(=O)CH₃

Table 2: Expected IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3000WeakC-H StretchAromatic C-H
2950 - 2850WeakC-H StretchAliphatic C-H
1650 - 1620StrongC=O StretchTertiary Amide (N-Acetyl)
1620 - 1580MediumN-H BendPrimary Amine (-NH₂)
1550 - 1450MediumC=C StretchAromatic Ring

Table 3: Expected Mass Spectrometry Data

m/z ValueIon TypeNotes
176.09[M]⁺ (Molecular Ion)Corresponds to the exact mass of the compound.
134.08[M - C₂H₂O]⁺Loss of a ketene molecule from the acetyl group is a common fragmentation pathway for N-acetyl compounds.[11]
133.07[M - CH₃CO]⁺Loss of the acetyl radical.

Safety Information

  • Hazardous Reagents : Concentrated acids (sulfuric, nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acetic anhydride is corrosive and a lachrymator.

  • Catalytic Hydrogenation : Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using appropriate hydrogenation equipment. The Pd/C catalyst can be pyrophoric, especially after use; handle with care and quench properly before disposal.

  • General Handling : Standard laboratory safety practices should be followed. Refer to the Safety Data Sheets (SDS) for all chemicals used.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols as needed for their specific applications and to consult primary literature for further details on related chemical transformations.

References

Spectroscopic Profile of 1-Acetyl-5-aminoindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-5-aminoindoline. Due to the limited availability of publicly accessible experimental spectra, this document presents a compilation of predicted and typical spectroscopic values based on the chemical structure and data from analogous compounds. These data are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethanone Molecular Formula: C₁₀H₁₂N₂O[1] Molecular Weight: 176.22 g/mol [1] CAS Number: 4993-96-8

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.9 (Predicted)s1HAr-H (H-4)
~6.7 (Predicted)dd1HAr-H (H-6)
~6.6 (Predicted)d1HAr-H (H-7)
~4.0 (Predicted)t2HN-CH₂
~3.5 (Predicted)br s2HNH₂
~3.1 (Predicted)t2HC-CH₂
~2.2 (Predicted)s3HCOCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~168.5 (Predicted)C=O (Acetyl)
~145.0 (Predicted)C-5 (C-NH₂)
~138.0 (Predicted)C-3a
~128.0 (Predicted)C-7a
~116.0 (Predicted)C-6
~115.0 (Predicted)C-4
~108.0 (Predicted)C-7
~50.0 (Predicted)C-2 (N-CH₂)
~28.0 (Predicted)C-3 (C-CH₂)
~24.0 (Predicted)CH₃ (Acetyl)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200 (Predicted)Strong, BroadN-H Stretch (Amine)
~3050-3000 (Predicted)MediumC-H Stretch (Aromatic)
~2950-2850 (Predicted)MediumC-H Stretch (Aliphatic)
~1640 (Predicted)StrongC=O Stretch (Amide)
~1600, ~1500 (Predicted)Medium-StrongC=C Stretch (Aromatic)
~1370 (Predicted)MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
176.10[M]⁺ (Molecular Ion)
134.08[M - COCH₂]⁺
119.07[M - NH₂ - COCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A wider spectral width of 0 to 220 ppm is used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to TMS or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is standard.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Acquisition:

  • Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.

  • Mass Range: A scan range of m/z 40-500 is typically appropriate.

  • Source Temperature: The ion source temperature is maintained at approximately 200-250 °C.

Data Analysis:

  • The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺) is used to determine the molecular weight.

  • The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/ Publication Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their synthesized material and compare it with the predictive information provided herein.

References

1-Acetyl-5-aminoindoline: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a constrained indoline core with a reactive amino group and a protecting acetyl moiety, make it an attractive starting point for the development of novel therapeutics. The indoline nucleus is a common motif in many natural products and approved drugs, recognized for its ability to interact with various biological targets. The strategic placement of the amino group at the 5-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . The acetyl group at the 1-position serves as a protecting group for the indoline nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 5-nitroindoline. The first step is the N-acetylation of 5-nitroindoline, followed by the reduction of the nitro group to an amine.

Experimental Protocol: N-acetylation of 5-nitroindoline

To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an acetylating agent like acetic anhydride (1.2 equivalents) is added, often in the presence of a base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield 1-acetyl-5-nitroindoline, which can be purified by crystallization or column chromatography.

Experimental Protocol: Reduction of 1-acetyl-5-nitroindoline

The subsequent reduction of the nitro group to an amine can be achieved through various methods. A common approach is catalytic hydrogenation. 1-Acetyl-5-nitroindoline is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a specialized hydrogenation apparatus, and stirred for several hours at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to afford this compound.

Alternatively, chemical reduction methods can be employed. For instance, reacting 1-acetyl-5-nitroindoline with a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate at elevated temperatures can also yield the desired aminoindoline.

Applications in Medicinal Chemistry: A Case Study of a PERK Inhibitor

The utility of this compound as a building block is exemplified in its application in the synthesis of potent and selective kinase inhibitors. One prominent example is the development of GSK2606414, a first-in-class inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.[3][4][5][6]

Synthesis of a PERK Inhibitor (GSK2606414 Analogue)

The synthesis of GSK2606414 and its analogues often involves the coupling of the this compound core with a suitable heterocyclic partner. A representative synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product A 1-Acetyl-5-bromoindoline C Suzuki Coupling A->C B Pyrrolo[2,3-d]pyrimidine boronic ester B->C D Amide Coupling C->D Intermediate E PERK Inhibitor (e.g., GSK2606414) D->E

Caption: Synthetic workflow for a PERK inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 1-acetyl-5-bromoindoline (1 equivalent), a suitable pyrrolo[2,3-d]pyrimidine boronic acid or ester derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled product.

Experimental Protocol: Amide Coupling

The intermediate from the Suzuki coupling is then subjected to an amide coupling reaction. To a solution of the intermediate and a carboxylic acid (e.g., 3-(trifluoromethyl)phenylacetic acid) in a solvent like DMF or DCM, a coupling agent such as HATU or EDC/HOBt is added, along with a base like DIPEA. The reaction is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of GSK2606414, a potent PERK inhibitor synthesized utilizing a 1-acetyl-indoline scaffold.

Compound IDTargetIC₅₀ (nM)Assay TypeCell LineReference
GSK2606414PERK0.4Kinase Assay-[7][8][9]
GSK2606414PERK<30Cellular AutophosphorylationA549[7]
GSK2606414-1700Cell Viability (72h)ARPE-19[8]
GSK2656157 (analogue)PERK0.9Kinase Assay-[5]

Signaling Pathway

The Unfolded Protein Response (UPR) is a critical cellular signaling network that responds to endoplasmic reticulum (ER) stress. The PERK branch of the UPR plays a central role in this process.

UPR_PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_dimer PERK Dimerization & Autophosphorylation ER_Stress->PERK_dimer eIF2a eIF2α PERK_dimer->eIF2a Phosphorylates peIF2a p-eIF2α Translation_attenuation Global Translation Attenuation peIF2a->Translation_attenuation ATF4 ATF4 Translation peIF2a->ATF4 ATF4_n ATF4 ATF4->ATF4_n Translocation CHOP CHOP Transcription ATF4_n->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK2606414 GSK2606414 GSK2606414->PERK_dimer Inhibits

Caption: The PERK branch of the UPR signaling pathway.

Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This results in the attenuation of global protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and induces the expression of genes involved in stress response and, under prolonged stress, apoptosis, often through the transcription factor CHOP.[3][4][6] GSK2606414 inhibits the kinase activity of PERK, thereby blocking this signaling cascade.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the efficient construction of complex molecules with diverse biological activities. The successful development of potent kinase inhibitors, such as the PERK inhibitor GSK2606414, highlights the potential of this scaffold in drug discovery. The strategic use of this compound enables the exploration of novel chemical space and the generation of drug candidates with improved pharmacological profiles. As our understanding of disease biology continues to grow, this adaptable building block is poised to play an increasingly important role in the design and synthesis of next-generation therapeutics.

References

The Indoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework that can be readily functionalized to interact with a wide array of biological targets. This unique characteristic has cemented its status as a "privileged scaffold," a molecular core that is capable of binding to multiple, unrelated classes of proteins with high affinity. This guide provides a comprehensive overview of the biological significance of the indoline scaffold, detailing its prevalence in approved therapeutics, its diverse pharmacological activities, and the molecular pathways it modulates.

The Indoline Scaffold in FDA-Approved Therapeutics

The structural motif of indoline is present in several drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its clinical relevance and therapeutic value. These drugs span various therapeutic areas, most notably in oncology.

Sunitinib , an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prominent example. It is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The indolin-2-one core of Sunitinib is crucial for its activity, enabling it to inhibit multiple RTKs including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1]

Another key oncology drug is Alectinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for ALK-positive non-small cell lung cancer (NSCLC).[1] Alectinib's efficacy is attributed to its potent and selective inhibition of ALK, preventing downstream signaling that drives tumor cell proliferation.[2][3]

Anticancer Activity: Targeting Key Signaling Pathways

The indoline scaffold is a prolific source of anticancer agents due to its ability to inhibit various protein kinases and other targets integral to cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition

Indoline derivatives frequently exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of these pathways is a common feature of many cancers.

Sunitinib , for instance, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. By binding to the ATP-binding pocket of these kinases, Sunitinib blocks the phosphorylation cascade that would otherwise lead to angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.[4][5] This multi-targeted approach is a key aspect of its therapeutic efficacy.

Alectinib specifically inhibits the ALK tyrosine kinase. In certain cancers, a genetic rearrangement can lead to the creation of an ALK fusion protein, which is constitutively active and drives oncogenesis. Alectinib blocks the kinase activity of this fusion protein, thereby inhibiting downstream signaling through pathways such as PI3K/AKT and MAPK, which ultimately leads to a reduction in tumor cell viability.[2][6]

Below is a diagram illustrating the general mechanism of action for Sunitinib.

Sunitinib_Mechanism cluster_membrane cluster_extracellular cluster_intracellular RTK VEGFR / PDGFR PI3K PI3K/AKT Pathway RTK->PI3K MAPK RAS/MAPK Pathway RTK->MAPK Ligand VEGF / PDGF Ligand->RTK Binds Sunitinib Sunitinib Sunitinib->RTK Inhibits Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation

Sunitinib's Receptor Tyrosine Kinase Inhibition Mechanism.
Quantitative Anticancer Activity

The potency of indoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro activity of selected indoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Citation
2a Indole-based TyrphostinHuh-7 (Hepatocellular)0.04[2]
3a Ruthenium Complex of 2aHuh-7 (Hepatocellular)0.01[2]
2b Indole-based TyrphostinHCT-116 (Colon)<1[2]
6i Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10[7]
6v Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49[7]
18c Indole-derived ChalconeJurkat (T-cell leukemia)8.0[8]
18c Indole-derived ChalconeHCT116 (Colon)18.2[8]
CHBC Indoline-derived Mannich baseGlioblastoma (GBM)85[5]

Antimicrobial Activity

The indoline scaffold is also a valuable template for the development of novel antimicrobial agents, addressing the growing threat of antibiotic resistance. Derivatives have shown activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The precise mechanisms of antimicrobial action for many indoline derivatives are still under investigation, but they are thought to involve the disruption of essential bacterial processes. Some compounds may interfere with cell wall synthesis, inhibit bacterial enzymes, or disrupt membrane integrity.

Quantitative Antimicrobial Activity

The efficacy of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below presents MIC values for representative indoline-based compounds.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Citation
3ao Indolylbenzo[d]imidazoleS. aureus (MRSA)< 1[9]
3aq Indolylbenzo[d]imidazoleS. aureus (MRSA)< 1[9]
3ad Indolylbenzo[d]imidazoleS. aureus3.9[9]
6-bromo-4-iodoindole Dihalogenated indoleS. aureus (MRSA)20-30[10]
4-bromo-6-chloroindole Dihalogenated indoleS. aureus (MRSA)20-30[10]

Neuroprotective Effects

Indoline and its parent indole structure are found in molecules that exhibit significant neuroprotective properties. These compounds can mitigate neuronal damage caused by oxidative stress and neuroinflammation, which are key factors in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.

Mechanism of Action: The Nrf2 Pathway

A primary mechanism underlying the neuroprotective effects of certain indoline derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12] In the presence of oxidative stress or certain activators (like some indoline derivatives), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] This cellular defense mechanism helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage in neurons.[15]

The following diagram illustrates the activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Indoline Indoline Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indoline->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Neuroprotection Genes->Response

Activation of the Nrf2 Antioxidant Response Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indoline derivatives.

General Protocol for Synthesis of 3,3-Disubstituted Indolines

The following is a representative protocol for the synthesis of 3,3-disubstituted indolines via a palladium-catalyzed four-component reaction, adapted from methodologies described in the literature.[16]

Materials:

  • Aryl iodide (e.g., 2-iodoanisole, 1.0 equiv)

  • Alkene-tethered electrophile (e.g., N-benzoyloxy 2-methylallylamine, 1.2 equiv)

  • External nucleophile (e.g., Isopropyl alcohol, used as solvent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., PPh₃, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Norbornene (NBE, 1.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, palladium catalyst, ligand, base, and norbornene.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the external nucleophile (if not the solvent) via syringe.

  • Add the alkene-tethered electrophile to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).

  • Stir the reaction for the designated time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3,3-disubstituted indoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol for MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, based on standard procedures.[8][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indoline test compound, dissolved in DMSO to make a stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indoline test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent, following CLSI guidelines.[10][17]

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Indoline test compound, dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate.

  • In the first well of a row, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to create a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

The following workflow diagram illustrates the key steps in a typical drug discovery process involving an indoline scaffold.

Drug_Discovery_Workflow A Scaffold Selection (Indoline Core) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., MTT, MIC assays) B->C D Identify Hit Compounds (IC50/MIC Data) C->D E Lead Optimization (SAR Studies) D->E E->B Synthesize New Analogs F In Vivo Testing (Animal Models) E->F G Preclinical & Clinical Trials F->G H New Drug G->H

General Workflow for Indoline-Based Drug Discovery.

Conclusion

The indoline scaffold continues to demonstrate its immense value in the field of drug discovery and development. Its presence in FDA-approved drugs for life-threatening diseases like cancer validates its utility as a pharmacophore. The broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, ensures that the indoline core will remain a focal point for medicinal chemists. The ability to modulate complex signaling pathways such as those involving RTKs and the Nrf2 transcription factor opens up numerous avenues for designing novel, targeted therapeutics. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacological profiles, further solidifying the biological significance of this remarkable scaffold.

References

The Dual Role of the Acetyl Group in Modulating the Reactivity of 1-Acetyl-5-aminoindoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-aminoindoline is a substituted indoline scaffold of significant interest in medicinal chemistry and drug development. The indoline core is a privileged structure found in numerous biologically active compounds. The reactivity of the this compound molecule is intricately governed by the interplay of its constituent functional groups: the electron-donating amino group at the 5-position and the electron-withdrawing acetyl group at the 1-position. This technical guide provides a comprehensive analysis of the role of the acetyl group in modulating the reactivity of the 5-aminoindoline core, with a focus on electrophilic aromatic substitution reactions. This document details the electronic and steric effects of the acetyl group, presents available data, outlines experimental protocols, and provides visualizations of key concepts.

The Indoline Core: A Brief Overview

The indoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The pyrrolidine part of the indoline is saturated, which differentiates it from the fully aromatic indole. This structural feature has a profound impact on its chemical reactivity. The lone pair of electrons on the nitrogen atom is not fully delocalized into the aromatic ring, making the benzene portion of the indoline more susceptible to electrophilic attack compared to indole itself, where the nitrogen lone pair is part of the aromatic sextet.

The Role of the Acetyl Group: A Double-Edged Sword

The acetyl group (-COCH₃) at the 1-position of the indoline ring plays a dual role in influencing the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects

The acetyl group is a classic electron-withdrawing group. The carbonyl carbon is electrophilic, and the oxygen atom is electronegative, leading to a resonance effect where the lone pair of electrons on the nitrogen atom is delocalized towards the carbonyl oxygen. This delocalization reduces the electron-donating ability of the nitrogen atom towards the benzene ring.

G cluster_0 Resonance Effect of the Acetyl Group Start This compound Resonance Nitrogen lone pair delocalization towards acetyl carbonyl Start->Resonance Effect Reduced electron density on the benzene ring Resonance->Effect Reactivity Deactivation towards electrophilic aromatic substitution Effect->Reactivity

Caption: Electronic effect of the 1-acetyl group.

This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution reactions, making them slower compared to unsubstituted 5-aminoindoline.

In contrast, the amino group (-NH₂) at the 5-position is a strong electron-donating group. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions (positions 4 and 6). This activating effect strongly directs incoming electrophiles to these positions.

The overall reactivity of this compound is a balance between the deactivating effect of the 1-acetyl group and the activating effect of the 5-amino group. While the acetyl group tempers the high reactivity conferred by the amino group, the amino group's directing effect remains dominant.

Steric Effects

The acetyl group at the 1-position also exerts a steric hindrance effect. Although not directly attached to the benzene ring, its presence can influence the approach of bulky reagents to the adjacent positions, particularly the 7-position. However, in the context of electrophilic substitution on the benzene ring, its steric influence on the preferred 4 and 6 positions is generally considered minimal.

Reactivity in Electrophilic Aromatic Substitution

The primary sites of electrophilic attack on the this compound ring are predicted to be the positions ortho and para to the strongly activating amino group. Therefore, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions.

G cluster_0 Directing Effects in Electrophilic Aromatic Substitution Molecule This compound Amino Activating Group (-NH2 at C5) Molecule->Amino Acetyl Deactivating Group (-COCH3 at N1) Molecule->Acetyl Positions Predicted Positions of Attack: C4 and C6 Amino->Positions ortho, para-directing

Caption: Predicted regioselectivity of electrophilic attack.

ReactionReagentsExpected Major Product(s)Predicted Relative Reactivity
Bromination Br₂ in a polar solvent (e.g., acetic acid)1-Acetyl-4-bromo-5-aminoindoline and 1-Acetyl-6-bromo-5-aminoindolineModerate
Nitration HNO₃/H₂SO₄ (carefully controlled conditions)1-Acetyl-5-amino-4-nitroindoline and 1-Acetyl-5-amino-6-nitroindolineLow to Moderate (risk of oxidation)
Friedel-Crafts Acylation Acyl chloride/Lewis acid (e.g., AlCl₃)1-Acetyl-4-acyl-5-aminoindoline and 1-Acetyl-6-acyl-5-aminoindolineLow (potential for N-acylation of the amino group)

Note: The relative reactivity is predicted to be lower than that of 5-aminoindoline due to the deactivating effect of the acetyl group. The amino group may also react with some electrophiles, necessitating the use of protecting groups in certain synthetic strategies.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the electrophilic substitution of this compound are not extensively reported. The following are proposed methodologies based on standard procedures for similar substrates. It is crucial that these protocols are optimized and performed with appropriate safety precautions in a laboratory setting.

N-Acetylation of 5-Aminoindoline

This protocol describes the synthesis of the title compound.

Materials:

  • 5-Aminoindoline

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or water)

  • A base (e.g., triethylamine, sodium acetate, or aqueous sodium bicarbonate)

Procedure:

  • Dissolve 5-aminoindoline in the chosen solvent.

  • Add the base to the solution.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature (e.g., with an ice bath).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup to remove the excess reagents and byproducts.

  • Dry the organic layer, evaporate the solvent, and purify the product (e.g., by recrystallization or column chromatography) to obtain this compound.

G cluster_0 Workflow for N-Acetylation of 5-Aminoindoline Start Dissolve 5-Aminoindoline and Base Addition Add Acetic Anhydride Start->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product G cluster_0 Drug Discovery Workflow with Substituted Indolines Scaffold This compound Scaffold Library Library Synthesis (Functionalization at NH2) Scaffold->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Characterizing 1-Acetyl-5-aminoindoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-Acetyl-5-aminoindoline, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a framework for obtaining crucial physicochemical data essential for process development, formulation, and regulatory filings.

Due to the limited availability of public data on this compound, this guide focuses on establishing robust experimental protocols based on industry-standard practices and regulatory guidelines. The methodologies outlined herein will enable the generation of reliable solubility and stability profiles.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocol for determining the thermodynamic solubility of this compound in various relevant solvents.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold-standard for determining this parameter.[1][2][3]

  • Preparation of Solvents: Prepare a range of aqueous and organic solvents. For pharmaceutical applications, buffered solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are critical.[4] Common organic solvents to consider include ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker until equilibrium is reached. This may take 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The average of at least three replicate measurements will determine the thermodynamic solubility in each solvent.

Data Presentation: Illustrative Solubility of this compound

The following table is a template for presenting the solubility data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Purified Water257.0 (measured)[Placeholder Value]
0.1 N HCl251.2[Placeholder Value]
Acetate Buffer254.5[Placeholder Value]
Phosphate Buffer256.8[Placeholder Value]
Phosphate Buffer257.4[Placeholder Value]
Ethanol25N/A[Placeholder Value]
Methanol25N/A[Placeholder Value]
DMSO25N/A[Placeholder Value]

Stability Profile of this compound

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies involve subjecting the compound to a variety of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13] These studies are also instrumental in developing and validating a stability-indicating analytical method.[14][15][16]

A stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products must be developed and validated prior to initiating these studies.[17]

  • Hydrolytic Degradation:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and reflux for a defined period (e.g., 8 hours).[18] If no degradation is observed, stronger acid concentrations or longer exposure times may be used.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar period.[18]

    • Neutral Hydrolysis: Dissolve the compound in purified water and reflux.

  • Oxidative Degradation:

    • Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[13]

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Thermal Degradation:

    • Expose a solid sample of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[11]

  • Sample Analysis: Analyze all stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Data Presentation: Illustrative Forced Degradation of this compound

The following table is a template for presenting the forced degradation data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

Stress ConditionDurationAssay of this compound (%)Major Degradation Products (Retention Time)
0.1 N HCl (reflux)8 hours[Placeholder Value][Placeholder Value]
0.1 N NaOH (reflux)8 hours[Placeholder Value][Placeholder Value]
Purified Water (reflux)8 hours[Placeholder Value][Placeholder Value]
3% H₂O₂ (RT)24 hours[Placeholder Value][Placeholder Value]
Photolytic (Solid)1.2 million lux hours[Placeholder Value][Placeholder Value]
Photolytic (Solution)1.2 million lux hours[Placeholder Value][Placeholder Value]
Thermal (60°C, Solid)7 days[Placeholder Value][Placeholder Value]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the solubility and stability assessment of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_data Data Analysis & Reporting prep_solvents Prepare Solvents (Aqueous Buffers, Organic) shake_flask Shake-Flask Method (Excess Compound) prep_solvents->shake_flask equilibrate Equilibrate (24-72h at constant T) shake_flask->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify_sol Quantify Concentration (HPLC-UV) separate->quantify_sol report_sol Tabulate Solubility Data quantify_sol->report_sol dev_hplc Develop & Validate Stability-Indicating HPLC Method stress_testing Perform Forced Degradation (Hydrolysis, Oxidation, Photolysis, Thermal) dev_hplc->stress_testing analyze_samples Analyze Stressed Samples (HPLC-UV) stress_testing->analyze_samples identify_deg Identify & Characterize Degradation Products analyze_samples->identify_deg report_stab Tabulate Stability Data (% Degradation, Degradants) analyze_samples->report_stab start Start Characterization of This compound start->prep_solvents start->dev_hplc

Figure 1. Experimental workflow for solubility and stability testing.

Conclusion

This technical guide provides a standardized framework for determining the solubility and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data that is essential for informed decision-making throughout the chemical and pharmaceutical development process. The provided templates for data presentation and the experimental workflow diagram serve as practical tools for researchers in this field.

References

The Synthetic Potential of 1-Acetyl-5-aminoindoline: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-5-aminoindoline is a unique trifunctional molecule poised to be a versatile building block in modern organic synthesis. Its structure, featuring a saturated indoline core, a protected indolinic nitrogen via an acetyl group, and a reactive primary aromatic amine, offers a rich chemical landscape for the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, targeting researchers and professionals in drug discovery and development. Due to the limited direct literature on this specific compound, this guide will draw upon established reactivity of analogous indoline, aniline, and N-acetylated systems to project its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be envisioned through a straightforward, multi-step sequence starting from commercially available 5-nitroindole. This proposed pathway leverages well-established methodologies in indole chemistry.

A plausible synthetic route is outlined below:

Synthesis_of_this compound start 5-Nitroindole step1 Acetylation start->step1 Ac₂O, NaOAc intermediate1 1-Acetyl-5-nitroindole step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 H₂, Pd/C or SnCl₂, HCl intermediate2 1-Acetyl-5-aminoindole step2->intermediate2 step3 Reduction of Indole Ring intermediate2->step3 H₂, Pt/C, acid or NaBH₃CN final_product This compound step3->final_product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols (Analogous Reactions):

Step 1: Acetylation of 5-Nitroindole (Analogous to Indole Acetylation)

  • Procedure: To a solution of 5-nitroindole in acetic anhydride, anhydrous sodium acetate is added. The mixture is refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield 1-acetyl-5-nitroindole.[1]

Step 2: Reduction of the Nitro Group

  • Procedure: 1-Acetyl-5-nitroindole can be dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the nitro group is completely reduced to the amine.[2] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

Step 3: Reduction of the Indole Ring

  • Procedure: The catalytic hydrogenation of the indole ring to an indoline can be challenging due to the aromaticity of the indole nucleus.[3] A robust method involves the use of a platinum on carbon (Pt/C) catalyst in the presence of an acid, such as p-toluenesulfonic acid, in water under a hydrogen atmosphere.[3] This method has been shown to be effective for a variety of substituted indoles.[3] Another approach is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium.[3]

Applications in Organic Synthesis

The trifunctional nature of this compound opens up a multitude of possibilities for its use as a synthetic intermediate. The reactivity of the 5-amino group, the N-acetyl moiety, and the indoline scaffold can be selectively exploited.

Reactions of the 5-Amino Group

The primary aromatic amino group is a versatile handle for a wide range of chemical transformations, analogous to those of aniline.

2.1.1. Diazotization and Azo Coupling

The 5-amino group can be readily converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents (halogens, cyano, etc.) or in azo coupling reactions to form azo dyes.[4][5]

Diazotization_and_Coupling start This compound step1 Diazotization start->step1 NaNO₂, HCl, 0-5 °C step2a Sandmeyer Reaction step1->step2a CuX step2b Azo Coupling step1->step2b Activated Aromatic Compound intermediate1 1-Acetyl-5-diazoniumindoline Salt product_a 1-Acetyl-5-substituted-indoline (X = Cl, Br, CN, etc.) step2a->product_a product_b Azo Dye Derivative step2b->product_b

Figure 2: Potential diazotization and subsequent reactions of this compound.

Experimental Protocol (General Diazotization):

  • Procedure: A solution of the aromatic amine in an aqueous mineral acid (e.g., HCl) is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[6]

2.1.2. Amide and Sulfonamide Formation

The 5-amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

2.1.3. Condensation Reactions

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. This is a key transformation in the synthesis of many pharmaceutical compounds. For instance, 5-aminoindole has been shown to react with acetone or mesityl oxide to form tricyclic quinoline derivatives.[7]

Electrophilic Aromatic Substitution

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution. The directing effects of the substituents will govern the position of substitution. The 5-amino group is a strongly activating, ortho, para-director, while the N-acetyl group is deactivating but also ortho, para-directing with respect to the nitrogen atom of the indoline ring. The overall outcome will depend on the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[8][9]

Electrophilic_Substitution start This compound reaction1 Nitration (HNO₃, H₂SO₄) start->reaction1 reaction2 Halogenation (Br₂, FeBr₃) start->reaction2 reaction3 Sulfonation (SO₃, H₂SO₄) start->reaction3 reaction4 Friedel-Crafts Acylation (RCOCl, AlCl₃) start->reaction4 products Substituted This compound (Substitution at C4, C6) reaction1->products reaction2->products reaction3->products reaction4->products

Figure 3: Potential electrophilic aromatic substitution reactions on this compound.

Reactions Involving the N-Acetyl Group and Indoline Nitrogen

The N-acetyl group serves as a protecting group for the indoline nitrogen, reducing its nucleophilicity and basicity. This group can be removed under acidic or basic conditions to liberate the free indoline nitrogen, which can then participate in further reactions such as N-alkylation or N-arylation. The N-acetyl group in N-acetyl-7-nitroindoline has been shown to be photoreactive, enabling the acetylation of amines.[10]

Modification of the Indoline Ring

The indoline scaffold itself can be a target for modification. For instance, dehydrogenation can regenerate the indole aromaticity, providing a route to substituted 1-acetyl-5-aminoindoles.

Quantitative Data from Analogous Systems

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Nitro Group Reduction 5-NitroindoleH₂, Pd/C, 4.0 MPa, 80 °C, 24 h5-Aminoindole98%[2]
Indole Reduction Various unprotected indolesH₂, Pt/C, p-TsOH, H₂O, rtCorresponding indolinesExcellent[3]
Condensation 5-AminoindoleAcetone, I₂ (cat.), reflux, 3 hTricyclic quinoline derivative42%[7]
N-Acylation of Indole 3-Methyl-1H-indoleS-methyl butanethioate, Cs₂CO₃, xylene, 140 °C, 12 h1-(3-methyl-1H-indol-1-yl)butan-1-one62%[11]

Conclusion

This compound represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide array of selective transformations, providing access to a diverse range of complex molecular scaffolds. The synthetic pathways and applications outlined in this guide, based on well-established chemical principles and analogous reactions, highlight the significant potential of this molecule as a valuable tool for the synthesis of novel compounds with potential biological activity. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic capabilities.

References

An In-depth Technical Guide to 1-Acetyl-5-aminoindoline: Synthesis, Characterization, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-aminoindoline is a heterocyclic organic compound featuring an indoline core, distinguished by an acetyl group at the 1-position and an amino group at the 5-position. While not extensively studied for its own biological activity, its structural motifs are of significant interest in medicinal chemistry. The amino group provides a key functional handle for further molecular elaboration, and the acetylated indoline scaffold is present in various biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and characterization of this compound. Furthermore, it explores its potential role as a crucial intermediate in the drug discovery and development pipeline, particularly in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and assessment of its drug-like properties.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
CAS Number 4993-96-8
Appearance Solid (form may vary)
Melting Point 181-184 °C
Purity Technical grade available commercially
Solubility Expected to be soluble in organic solvents like DMSO and methanol
¹H NMR (Predicted) Peaks corresponding to aromatic, aliphatic, amine, and acetyl protons
¹³C NMR (Predicted) Peaks corresponding to aromatic, aliphatic, amide, and methyl carbons
IR Spectroscopy Characteristic peaks for N-H, C=O, and aromatic C-H bonds
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 176.22

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-nitroindoline. The first step involves the reduction of the nitro group to an amine, followed by the acetylation of the indoline nitrogen.

Experimental Protocols

Step 1: Reduction of 5-Nitroindoline to 5-Aminoindoline

This procedure utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.

  • Materials: 5-nitroindoline, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas supply, Reaction flask, Magnetic stirrer, Filtration apparatus.

  • Procedure:

    • In a suitable reaction flask, dissolve 5-nitroindoline (1 equivalent) in ethanol.

    • Carefully add 10% Palladium on carbon catalyst (approximately 5-10 mol%).

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 5-aminoindoline, which can be used in the next step without further purification.

Step 2: Acetylation of 5-Aminoindoline to this compound

This step introduces the acetyl group onto the indoline nitrogen.

  • Materials: 5-aminoindoline, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Standard laboratory glassware.

  • Procedure:

    • Dissolve the crude 5-aminoindoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

    • To the stirred solution, add pyridine (1.2 equivalents) as a base.

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the indoline ring, the amine protons, and a singlet for the methyl protons of the acetyl group.

    • ¹³C NMR: The spectrum should display resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, the carbonyl carbon of the acetyl group, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 176.22).[2]

Role in Drug Discovery and Medicinal Chemistry

While direct biological data for this compound is scarce, its value lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. The amino group at the 5-position serves as a critical attachment point for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The indole and indoline scaffolds are prevalent in a wide range of pharmaceuticals and natural products with diverse biological activities, including antimicrobial, anticancer, and neurological effects.[3][4] Specifically, the aminoindole scaffold has been identified as a promising starting point for the development of novel antimalarial agents.[5][6][7]

Logical Workflow for Drug Discovery

The following diagram illustrates a generalized workflow for how this compound could be utilized in a drug discovery program to generate novel bioactive compounds.

Drug_Discovery_Workflow cluster_0 Synthesis of Intermediate cluster_1 Lead Generation & Optimization cluster_2 Preclinical Evaluation Start 5-Nitroindoline Intermediate1 5-Aminoindoline Start->Intermediate1 Reduction (e.g., H₂/Pd-C) Intermediate2 This compound Intermediate1->Intermediate2 Acetylation (Ac₂O, Pyridine) Coupling Chemical Coupling (e.g., Amide bond formation, Sulfonylation, etc.) Intermediate2->Coupling Library Diverse Chemical Library (Building Blocks) Library->Coupling Bioactive Novel Bioactive Aminoindole Derivatives Coupling->Bioactive Screening High-Throughput Screening Bioactive->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

A generalized workflow illustrating the use of this compound in drug discovery.

This workflow highlights how this compound can be derivatized at the 5-amino position with a variety of chemical building blocks to generate a library of novel compounds. These compounds can then be screened for biological activity, and the resulting data used to guide further optimization through SAR studies, ultimately leading to the identification of promising drug candidates.

Conclusion

This compound is a valuable chemical entity whose significance is primarily as a synthetic intermediate rather than a standalone bioactive agent. Its straightforward synthesis and the presence of a reactive amino group make it an attractive building block for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their efforts to discover and develop new and effective therapeutics. The exploration of derivatives of this compound holds promise for uncovering novel compounds with a range of pharmacological activities.

References

Methodological & Application

Application Note: Suzuki Coupling Protocols for the Synthesis of 5-Arylindoline Scaffolds from 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-arylindoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond to construct these structures.[1][2] This application note provides a detailed two-step protocol for the synthesis of 5-arylindolines, starting from the readily available 1-Acetyl-5-aminoindoline.

Since the amino group of the starting material is not a suitable leaving group for direct cross-coupling, the protocol first involves the conversion of the amine to a bromide via a Sandmeyer reaction.[3][4][5] The resulting 1-Acetyl-5-bromoindoline is then used as the coupling partner in a palladium-catalyzed Suzuki reaction with various arylboronic acids.

Part 1: Synthesis of 1-Acetyl-5-bromoindoline via Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that enables the conversion of an aromatic amino group into a halide through the formation of a diazonium salt intermediate.[3][6][7] This step is essential for preparing the substrate for the subsequent Suzuki coupling.

Experimental Protocol: Bromination of this compound
  • Diazotization:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq.).

    • Cool the stirred mixture to 0-5 °C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%).

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-Acetyl-5-bromoindoline.

Sandmeyer_Reaction Start This compound Reagents1 NaNO₂, HBr 0-5 °C Start->Reagents1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ Reagents1->Intermediate Diazotization Reagents2 CuBr Intermediate->Reagents2 N2 N₂ Gas Intermediate->N2 Loss of N₂ Product 1-Acetyl-5-bromoindoline Reagents2->Product Halogenation

Caption: Workflow for the Sandmeyer bromination of this compound.

Part 2: Suzuki-Miyaura Cross-Coupling of 1-Acetyl-5-bromoindoline

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[8][9] This reaction is highly valued for its tolerance of a wide range of functional groups and its general reliability. The N-acetyl group on the indoline substrate serves as a protecting group, preventing potential side reactions at the indole nitrogen.[10]

General Experimental Protocol: Synthesis of 5-Aryl-1-acetylindolines
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-Acetyl-5-bromoindoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add degassed solvent(s) (e.g., 1,4-dioxane/water, DME, or THF) via syringe.[11][12] A typical concentration is 0.1 M with respect to the bromoindoline.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).[11][13]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1-acetylindoline product.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX 1-Acetyl-5-bromoindoline (Ar-Br) ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Condition Optimization

The choice of catalyst, base, and solvent is critical for achieving high yields in Suzuki couplings. The following table summarizes conditions reported for substrates similar to 1-Acetyl-5-bromoindoline, providing a starting point for optimization.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80>95[11][12][13]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME8068[12]
5-BromoindolePhenylboronic acidPd(PPh₃)₄ (1.5)K₂CO₃ (3)Water10091[14]
Aryl BromideArylboronic EsterPd(dppf)Cl₂ (0.1)Cs₂CO₃ (2.5)Dioxane/H₂O85N/A[9]
Aryl BromideArylboronic AcidPd(OAc)₂/SPhos (1-2)K₃PO₄ (2)Toluene/H₂O100N/A[10]

Troubleshooting Common Issues

  • Debromination of Starting Material: The replacement of the bromo group with a hydrogen atom can occur. This is often minimized because the indoline nitrogen is already protected by the acetyl group.[10] Ensuring rigorously anhydrous and deoxygenated solvents can also help.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid partner (Ar'-Ar') can compete with the desired reaction. This side reaction is often promoted by the presence of oxygen.[10] Thoroughly degassing all solvents and the reaction mixture is crucial.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene (Ar'-H) before it couples, especially in the presence of water at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 eq.) or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[10]

  • Low Conversion/Yield: If the reaction stalls, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the table above. More modern and robust catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), may be effective for challenging couplings.[10]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors utilizing the versatile starting material, 1-acetyl-5-aminoindoline. This document outlines a synthetic protocol for a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflow.

Introduction

This compound is a valuable scaffold in medicinal chemistry for the development of kinase inhibitors. Its indoline core can mimic the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. The amino group at the 5-position provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis of a substituted indolin-2-one derivative that has demonstrated significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis implicated in tumor growth and metastasis.

Data Presentation

The following table summarizes the in vitro activity of a representative kinase inhibitor synthesized from this compound.

Compound IDTarget KinaseIC50 (µM)
I-1 VEGFR-20.15

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Experimental Protocols

This section details the synthetic route to obtain a potent VEGFR-2 inhibitor (Compound I-1 ) starting from this compound.

Protocol 1: Synthesis of 1-Acetyl-5-nitroindoline
  • Reaction Setup: To a solution of 1-acetylindoline (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford 1-acetyl-5-nitroindoline.

Protocol 2: Synthesis of 5-Aminoindoline
  • Reaction Setup: To a solution of 1-acetyl-5-nitroindoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid (10.0 eq).

  • Reaction Conditions: Reflux the mixture for 3 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminoindoline.

Protocol 3: Synthesis of N-(1-Acetylindolin-5-yl)-2-((4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methylene)hydrazine-1-carboxamide (Compound I-1)
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphosgene (0.4 eq) and triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Intermediate Formation: Stir the mixture at room temperature for 2 hours to form the isocyanate intermediate.

  • Coupling Reaction: In a separate flask, dissolve 2-((4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methylene)hydrazine-1-carboxamide (1.0 eq) in anhydrous dimethylformamide (DMF) and add it to the isocyanate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Compound I-1 .

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Compound I-1 (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start 1-Acetylindoline Step1 Nitration (Fuming HNO3, Ac2O) Start->Step1 Intermediate1 1-Acetyl-5-nitroindoline Step1->Intermediate1 Step2 Reduction (SnCl2·2H2O, HCl) Intermediate1->Step2 Intermediate2 5-Aminoindoline Step2->Intermediate2 Step3 Isocyanate Formation (Triphosgene, Et3N) Intermediate2->Step3 Intermediate3 Isocyanate Intermediate Step3->Intermediate3 Step4 Coupling Reaction (DMF) Intermediate3->Step4 CouplingPartner Hydrazinecarboxamide Derivative CouplingPartner->Step4 FinalProduct Compound I-1 (VEGFR-2 Inhibitor) Step4->FinalProduct

Caption: Synthetic Workflow for VEGFR-2 Inhibitor.

Application Notes and Protocols for 1-Acetyl-5-aminoindoline in Fragment-Based Drug Discovery Targeting Mitogen-Activated Protein Kinase (MAPK) p38α

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized into more potent and selective drug candidates. 1-Acetyl-5-aminoindoline is a valuable fragment due to its rigid bicyclic core, which presents defined vectors for chemical elaboration, and its hydrogen bonding capabilities through the amino and acetyl groups.

This document provides detailed application notes and protocols for the use of this compound in a hypothetical fragment screening campaign targeting the mitogen-activated protein kinase (MAPK) p38α, a key regulator of inflammatory responses and a target of interest in various diseases.

Overview of the FBDD Workflow

The successful application of this compound in an FBDD campaign against p38α kinase involves a multi-step biophysical and structural biology workflow. The primary objective is to identify and characterize the binding of the fragment to the target protein, providing a solid foundation for structure-based drug design.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization SPR Surface Plasmon Resonance (SPR) Primary Screen NMR Nuclear Magnetic Resonance (NMR) Orthogonal Screen SPR->NMR Confirm Hits ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile NMR->ITC Validate & Quantify XRay X-Ray Crystallography Structural Details ITC->XRay Structural Elucidation SBDD Structure-Based Drug Design (Fragment Growing/Linking) XRay->SBDD Inform Design

Figure 1: General workflow for fragment-based drug discovery.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from biophysical screening of this compound against p38α kinase.

Table 1: Primary Screening and Orthogonal Validation Data

Fragment IDScreening MethodConcentration (µM)Response/EffectHit Confirmation
This compoundSPR20035 RUConfirmed
This compoundNMR (1H-15N HSQC)500Significant Chemical Shift PerturbationsConfirmed

Table 2: Binding Affinity and Thermodynamic Profile

Fragment IDMethodKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (N)
This compoundSPR (Steady-State)150 ± 25----
This compoundITC180 ± 30-7.22.1-5.10.98

Experimental Protocols

Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events in real-time.

Protocol:

  • Immobilization of p38α Kinase:

    • Use a CM5 sensor chip and activate the carboxyl groups with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human p38α kinase (10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 Resonance Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell is prepared similarly without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the fragment to a final concentration of 200 µM in running buffer (HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration of 1%.

    • Inject the fragment solution over the p38α and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the sensor surface between injections with a pulse of 2 M MgCl2 if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active channel data.

    • Analyze the steady-state binding response to identify hits. A response significantly above the baseline noise is considered a primary hit.

Figure 2: SPR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful orthogonal method to confirm hits from primary screens and to map the binding site on the target protein. 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for protein-observed fragment screening.

Protocol:

  • Sample Preparation:

    • Express and purify 15N-labeled p38α kinase.

    • Prepare a 100 µM solution of 15N-p38α in NMR buffer (20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT, 10% D2O).

    • Prepare a 50 mM stock solution of this compound in d6-DMSO.

  • NMR Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-p38α kinase solution.

    • Add aliquots of the this compound stock solution to the protein sample to achieve final concentrations of 100 µM, 250 µM, and 500 µM.

    • Acquire a 1H-15N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment addition.

    • Calculate the weighted average CSP for each residue using the formula: Δδ = √[(ΔδH)2 + (0.15 * ΔδN)2].

    • Map the residues with significant CSPs onto the 3D structure of p38α kinase to identify the binding site.

NMR_Workflow prep Prepare 15N-labeled p38α ref_spec Acquire Reference 1H-15N HSQC prep->ref_spec titrate Titrate with this compound ref_spec->titrate acq_spec Acquire HSQC at each concentration titrate->acq_spec analyze Analyze Chemical Shift Perturbations (CSPs) acq_spec->analyze map Map Binding Site on p38α Structure analyze->map p38_Signaling cluster_upstream Upstream Activators cluster_target Target Kinase cluster_downstream Downstream Effectors cluster_output Cellular Response Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MKK3_6->p38a phosphorylates MK2 MK2 p38a->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38a->Transcription_Factors phosphorylates Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation Fragment This compound Fragment->p38a inhibits

Application Notes and Protocols for the Step-by-Step Synthesis of 1-Acetyl-5-aminoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-acetyl-5-aminoindoline and its derivatives. The protocols outlined below are compiled from established chemical literature and are intended for laboratory use by trained professionals.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are of particular interest due to their potential applications in drug discovery, serving as key intermediates for the synthesis of a variety of therapeutic agents. For instance, substituted 5-aminoindole derivatives have been investigated for their anticancer properties as c-Myc G-quadruplex binders, and N-aminoindoline derivatives have shown potential as 5-lipoxygenase inhibitors.[1][2] This application note details a reliable synthetic route to this compound, starting from the commercially available 5-nitroindole. The synthesis involves three key steps: reduction of the indole ring to an indoline, reduction of the nitro group to an amine, and subsequent N-acetylation.

Overall Synthetic Scheme

The synthetic pathway to this compound is a three-step process commencing with 5-nitroindole. The initial step involves the reduction of the indole double bond to yield 5-nitroindoline. This is followed by the reduction of the nitro group at the 5-position to an amino group, affording 5-aminoindoline. The final step is the selective acetylation of the nitrogen at the 1-position of the indoline ring to produce the target compound, this compound.

Synthetic_Scheme start 5-Nitroindole step1 5-Nitroindoline start->step1 Step 1: Indole Reduction step2 5-Aminoindoline step1->step2 Step 2: Nitro Reduction end_product This compound step2->end_product Step 3: N-Acetylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindoline from 5-Nitroindole

This protocol describes the reduction of the C2-C3 double bond of 5-nitroindole to yield 5-nitroindoline using sodium borohydride in trifluoroacetic acid.[3]

Materials:

  • 5-Nitroindole

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 5-nitroindole in trifluoroacetic acid with stirring at room temperature.

  • After 10 minutes, carefully add sodium borohydride portion-wise to the solution. An exothermic reaction may occur, so maintain the temperature with an ice bath if necessary.

  • Heat the reaction mixture to 70°C and maintain this temperature for 2 hours.

  • Increase the temperature to reflux and continue the reaction overnight (approximately 10 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude 5-nitroindoline can be purified by crystallization from a mixture of acetone and petroleum ether.[3]

Quantitative Data:

ParameterValueReference
Starting Material5-Nitroindole[3]
Key ReagentsNaBH₄, Trifluoroacetic acid[3]
SolventTrifluoroacetic acid[3]
Reaction Temperature70°C to reflux[3]
Reaction Time~12 hours[3]
Typical YieldNot explicitly stated for this specific reaction, but reductions of this type generally proceed in good yield.
Step 2: Synthesis of 5-Aminoindoline from 5-Nitroindoline

This protocol details the reduction of the nitro group of 5-nitroindoline to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C).[4]

Materials:

  • 5-Nitroindoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Dissolve 5-nitroindoline in ethanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[4]

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • The resulting filtrate containing 5-aminoindoline can be used directly in the next step or concentrated under reduced pressure. Note that 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[4]

Quantitative Data:

ParameterValueReference
Starting Material5-Nitroindoline[4]
Catalyst10% Pd/C[4]
SolventEthanol[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time3 hours[4]
Typical YieldHigh (often quantitative)[4]
Step 3: Synthesis of this compound from 5-Aminoindoline

This protocol describes the N-acetylation of 5-aminoindoline using acetic anhydride. It is important to control the reaction conditions to favor acetylation on the indoline nitrogen (N-1) over the amino group at the 5-position. Protection of the 5-amino group may be necessary for complete selectivity, but direct acetylation under controlled conditions can often provide the desired product.

Materials:

  • 5-Aminoindoline

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A mild base (e.g., triethylamine or pyridine, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5-aminoindoline in a suitable solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of acetic anhydride to the cooled solution with vigorous stirring. A mild base can be added to scavenge the acetic acid byproduct.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material5-AminoindolineGeneral Procedure
Acetylating AgentAcetic AnhydrideGeneral Procedure
SolventDichloromethane or THFGeneral Procedure
Reaction Temperature0°C to Room TemperatureGeneral Procedure
Reaction TimeVaries (monitor by TLC)General Procedure
Typical YieldModerate to goodGeneral Procedure

Biological Context and Signaling Pathway

Derivatives of 5-aminoindoline have shown promise as anticancer agents by targeting the c-Myc oncogene.[2] The c-Myc protein is a transcription factor that is overexpressed in many human cancers and plays a crucial role in cell proliferation, growth, and apoptosis. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. Small molecules that can bind to and stabilize this G-quadruplex structure can inhibit c-Myc transcription, leading to a reduction in c-Myc protein levels and subsequently inducing cell cycle arrest and apoptosis in cancer cells.

cMyc_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc_Gene c-Myc Gene G4 c-Myc G-Quadruplex (Promoter Region) Transcription Transcription cMyc_Gene->Transcription G4->Transcription Inhibition cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits Aminoindoline 5-Aminoindoline Derivative Aminoindoline->G4 Stabilization

Caption: Inhibition of c-Myc transcription by G-quadruplex stabilization.

References

Application Notes and Protocols for N-arylation of 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of 1-acetyl-5-aminoindoline, a key transformation in the synthesis of various biologically active compounds. The protocols detailed below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are widely employed for the formation of C-N bonds with aryl halides.[1][2] While specific literature on the N-arylation of this compound is not extensively detailed, the provided protocols are generalized from reactions with similar substrates, such as indoles and other amino-substituted heterocycles, and should serve as a robust starting point for optimization.[3][4]

Introduction

The N-arylation of this compound is a critical step in the synthesis of a diverse range of molecular scaffolds. The resulting N-aryl-1-acetyl-5-aminoindoline derivatives are important intermediates in medicinal chemistry and materials science. The two primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.[1][2]

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its high efficiency and broad substrate scope.[1][5] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.[6] The Ullmann condensation, a classical method, utilizes a copper catalyst and generally requires higher reaction temperatures, although recent advancements have led to milder reaction conditions.[7][8]

Reaction Schematics

The general schemes for the N-arylation of this compound are presented below:

Scheme 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

reactant1 This compound catalyst Pd Catalyst Ligand, Base Solvent, Heat reactant1->catalyst reactant2 +   Ar-X reactant2->catalyst product N-Aryl-1-acetyl-5-aminoindoline catalyst->product

Caption: Palladium-catalyzed N-arylation of this compound.

Scheme 2: Copper-Catalyzed Ullmann N-Arylation

reactant1 This compound catalyst Cu Catalyst Ligand (optional), Base Solvent, Heat reactant1->catalyst reactant2 +   Ar-X reactant2->catalyst product N-Aryl-1-acetyl-5-aminoindoline catalyst->product

Caption: Copper-catalyzed N-arylation of this compound.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of aminoindoles based on analogous reactions found in the literature. These parameters should be considered as a starting point for the optimization of the N-arylation of this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation Conditions

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(OAc)₂ is often used as a precatalyst.[6]
Ligand BINAP, XPhos, SPhos, DavePhos1.2-2.0 eq. relative to PdThe choice of ligand is crucial and substrate-dependent.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5-3.0 eq.Strong, non-nucleophilic bases are generally preferred.
Aryl Halide (Ar-X) Aryl iodides, bromides, chlorides1.0-1.5 eq.Reactivity order is typically I > Br > Cl.
Solvent Toluene, Dioxane, THF0.1 - 1.0 MAnhydrous and deoxygenated solvents are required.
Temperature 80-120 °CReaction temperature depends on the reactivity of the aryl halide.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Table 2: Copper-Catalyzed Ullmann N-Arylation Conditions

ComponentExamplesTypical Concentration/LoadingNotes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂5-20 mol%CuI is a common and effective catalyst.[9]
Ligand (optional) 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine10-40 mol%Ligands can accelerate the reaction and allow for milder conditions.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-4.0 eq.Inorganic bases are commonly used.
Aryl Halide (Ar-X) Aryl iodides, bromides1.0-2.0 eq.Aryl iodides are generally more reactive.
Solvent DMF, DMSO, Dioxane, Toluene0.1 - 1.0 MHigh-boiling polar aprotic solvents are often used.[10]
Temperature 100-180 °CHigher temperatures are often required compared to Pd-catalysis.[11]
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following are generalized experimental protocols for the N-arylation of this compound. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general procedure for the palladium-catalyzed N-arylation of an amine with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.).

  • In a separate vial, prepare the catalyst mixture by adding the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% XPhos) to a small amount of anhydrous toluene.

  • Add the catalyst mixture to the Schlenk tube containing the reactants.

  • Add anhydrous toluene to the Schlenk tube to achieve the desired concentration (e.g., 0.5 M).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-acetyl-5-aminoindoline.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper catalyst (e.g., CuI)

  • Ligand (optional, e.g., 1,10-phenanthroline)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), the aryl halide (1.5 eq.), the copper catalyst (e.g., 10 mol% CuI), the optional ligand (e.g., 20 mol% 1,10-phenanthroline), and the base (3.0 eq.).

  • Add the anhydrous solvent (e.g., DMF) to the vial.

  • Flush the vial with an inert gas and seal it.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 130 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for N-Arylation

G General N-Arylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants: This compound, Aryl Halide, Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture C->D E Heat to Desired Temperature under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: A generalized experimental workflow for the N-arylation reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

G Simplified Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)(X)L_n] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR')L_n] B->C Amine Coordination & Deprotonation (R'-NH₂, Base) C->A Reductive Elimination D Product Ar-NHR' C->D

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing 1-Acetyl-5-aminoindoline as a key starting material. The protocols focus on the preparation of antimicrobial aurone derivatives and anti-inflammatory pyrazoline analogs, complete with experimental procedures, quantitative data, and visualizations of the synthetic pathways and biological contexts.

Introduction

This compound is a versatile heterocyclic building block for the synthesis of a variety of pharmacologically active compounds. Its indoline core, substituted with an acetyl group at the 1-position and an amino group at the 5-position, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds with potential therapeutic applications. The acetyl group provides stability and influences the electronic properties of the indoline ring, while the amino group serves as a key functional handle for derivatization.

This document outlines two primary applications of this compound in the synthesis of:

  • Antimicrobial Aurone Derivatives: Capitalizing on the known antimicrobial properties of 5-amino and 5-acetamido aurones, this protocol details a potential synthetic route to novel aurone analogs.[1][2]

  • Anti-inflammatory Pyrazoline Derivatives: Leveraging the established anti-inflammatory activity of pyrazoline heterocycles, this section describes the synthesis of novel pyrazoline-containing molecules.[3][4]

Application 1: Synthesis of Antimicrobial 5-Acetamidoindolinyl Aurone Derivatives

Aurones are a class of flavonoids known for their broad-spectrum antimicrobial activities.[1][2][5] Studies have shown that aurones bearing a 5-acetamido substitution exhibit enhanced antimicrobial potency and an improved safety profile compared to their 5-amino counterparts.[1][2] This protocol describes a synthetic strategy to prepare novel aurones incorporating the this compound scaffold, aiming to develop new antimicrobial agents.

Synthetic Strategy

The proposed synthesis involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final aurone product.

G cluster_synthesis Synthetic Pathway for Antimicrobial Aurones A This compound B Diazotization & Sandmeyer Reaction (Conversion to 5-hydroxyindoline derivative) A->B NaNO2, HCl then Cu2O, H2O C Acetylation of Hydroxyl Group (Formation of 5-acetoxyindoline derivative) B->C Acetic Anhydride, Pyridine D Fries Rearrangement (Formation of 1-Acetyl-5-hydroxy-6-acetylindoline) C->D AlCl3 E Reaction with Substituted Benzaldehyde (Claisen-Schmidt Condensation) D->E NaOH, EtOH F Chalcone Intermediate E->F G Oxidative Cyclization (e.g., using Hg(OAc)2 or other methods) F->G H 5-(1-Acetylindolin-5-yl) Aurone Derivative (Bioactive Molecule) G->H

Caption: Synthetic pathway for 5-acetamidoindolinyl aurones.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-hydroxyindoline (from this compound)

  • Diazotization: Dissolve this compound (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) oxide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) oxide suspension and heat the mixture to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture, extract with ethyl acetate, and purify by column chromatography to obtain 1-Acetyl-5-hydroxyindoline.

Step 2: Synthesis of 1-Acetyl-5-acetoxyindoline

  • Dissolve 1-Acetyl-5-hydroxyindoline (1 eq.) in pyridine.

  • Add acetic anhydride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Acetyl-5-acetoxyindoline.

Step 3: Fries Rearrangement to 1-Acetyl-5-hydroxy-6-acetylindoline

  • To a stirred suspension of anhydrous aluminum chloride (3 eq.) in nitrobenzene, add 1-Acetyl-5-acetoxyindoline (1 eq.) portion-wise at 0 °C.

  • Heat the mixture to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate, and purify by column chromatography to yield 1-Acetyl-5-hydroxy-6-acetylindoline.

Step 4: Synthesis of Chalcone Intermediate

  • To a solution of 1-Acetyl-5-hydroxy-6-acetylindoline (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (40%).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

Step 5: Oxidative Cyclization to Aurone Derivative

  • Dissolve the chalcone intermediate (1 eq.) in dimethyl sulfoxide (DMSO).

  • Add mercuric acetate (Hg(OAc)2) (1.1 eq.) and heat the mixture at 100-120 °C for 2-4 hours.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 5-(1-Acetylindolin-5-yl) aurone derivative.

Quantitative Data

The following table summarizes expected yields and representative antimicrobial activity data for synthesized aurone derivatives based on literature for analogous compounds.[1][2]

CompoundSubstituted BenzaldehydeOverall Yield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Aurone-1 4-Chlorobenzaldehyde30-408-1616-32
Aurone-2 4-Methoxybenzaldehyde35-4516-3232-64
Aurone-3 3,4-Dichlorobenzaldehyde25-354-88-16
Antimicrobial Activity Assay Protocol (MIC Determination)
  • Prepare a stock solution of the synthesized aurone derivative in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application 2: Synthesis of Anti-inflammatory 1-Acetyl-5-indolinyl Pyrazoline Derivatives

Pyrazoline derivatives are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including significant anti-inflammatory properties.[3][4][6] The synthesis of novel pyrazoline derivatives incorporating the this compound moiety presents a promising strategy for the development of new anti-inflammatory agents.

Synthetic Strategy

The synthesis proceeds through an initial Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction with hydrazine hydrate to form the pyrazoline ring.

G cluster_synthesis Synthetic Pathway for Anti-inflammatory Pyrazolines A This compound B Friedel-Crafts Acylation (with Acetyl Chloride) A->B Acetyl Chloride, AlCl3 C 1,6-Diacetyl-5-aminoindoline B->C D Reaction with Substituted Benzaldehyde (Claisen-Schmidt Condensation) C->D NaOH, EtOH E Indolinyl Chalcone Intermediate D->E F Cyclization with Hydrazine Hydrate E->F Hydrazine Hydrate, Acetic Acid G 1-Acetyl-5-(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)indoline (Bioactive Molecule) F->G

Caption: Synthetic pathway for 1-acetyl-5-indolinyl pyrazolines.

Experimental Protocols

Step 1: Synthesis of 1,6-Diacetyl-5-aminoindoline

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl3) (2.5 eq.) at 0 °C.

  • Slowly add acetyl chloride (1.2 eq.) and stir the mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 1,6-Diacetyl-5-aminoindoline.

Step 2: Synthesis of Indolinyl Chalcone Intermediate

  • Follow the procedure outlined in Application 1, Step 4, using 1,6-Diacetyl-5-aminoindoline as the starting ketone.

Step 3: Synthesis of 1-Acetyl-5-indolinyl Pyrazoline Derivative

  • To a solution of the indolinyl chalcone intermediate (1 eq.) in glacial acetic acid, add hydrazine hydrate (2 eq.).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the final pyrazoline derivative.

Quantitative Data

The following table presents expected yields and representative anti-inflammatory activity data for synthesized pyrazoline derivatives based on literature for analogous compounds.[3][6]

CompoundSubstituted BenzaldehydeOverall Yield (%)Anti-inflammatory Activity (% inhibition of edema)
Pyrazoline-1 4-Fluorobenzaldehyde40-5050-60
Pyrazoline-2 4-Nitrobenzaldehyde45-5560-70
Pyrazoline-3 2,4-Dichlorobenzaldehyde35-4555-65
Anti-inflammatory Activity Assay Protocol (Carrageenan-induced Paw Edema)
  • Use adult Wistar rats (150-200 g).

  • Administer the test compound (e.g., 50 mg/kg, p.o.) or vehicle (control) one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated group compared to the control group.

Signaling Pathway Visualization

JNK Signaling Pathway (Potential Target for Anti-inflammatory Action)

Chalcone and pyrazoline derivatives have been reported to exert their anti-inflammatory effects by modulating various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in the production of pro-inflammatory cytokines.[7]

G cluster_pathway Simplified JNK Signaling Pathway in Inflammation Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) cJun->Inflammation Molecule Synthesized Pyrazoline Derivative Molecule->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway by pyrazoline derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of diverse bioactive molecules. The protocols outlined in these application notes provide a framework for the development of novel antimicrobial aurones and anti-inflammatory pyrazolines. The modular nature of these synthetic routes allows for the generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds for drug discovery programs. Further investigation into the precise mechanisms of action and in vivo efficacy of these novel derivatives is warranted.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the palladium-catalyzed cross-coupling of 1-Acetyl-5-aminoindoline with various aryl halides. This methodology, primarily based on the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-aryl indolines, which are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The provided protocols are based on well-established procedures for the coupling of secondary cyclic amines and can be adapted for specific research needs.[3][4]

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[5][6] These reactions offer a versatile and efficient route to arylamines from aryl halides or pseudohalides and primary or secondary amines.[7][8] this compound is a valuable building block in medicinal chemistry, and its N-arylation opens avenues to a wide array of functionalized indoline derivatives for drug discovery programs.[1] The indoline scaffold is present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer and antibacterial properties.[1][2]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine.[8][9] Subsequent deprotonation by a base leads to the formation of a palladium-amido complex. The final step is a reductive elimination that yields the N-arylated product and regenerates the active palladium(0) catalyst.[8] The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[9] For secondary cyclic amines like this compound, bulky electron-rich phosphine ligands such as RuPhos and XPhos have been shown to be effective.[4][10]

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with a variety of aryl bromides. These values are based on typical yields observed for similar secondary cyclic amine substrates in the literature and serve as a general guideline.[3][11] Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.

EntryAryl BromideProductRepresentative Yield (%)
14-Bromotoluene1-Acetyl-5-(4-methylphenyl)aminoindoline85-95
24-Bromoanisole1-Acetyl-5-(4-methoxyphenyl)aminoindoline80-90
34-Bromobenzonitrile1-Acetyl-5-(4-cyanophenyl)aminoindoline75-85
41-Bromo-4-(trifluoromethyl)benzene1-Acetyl-5-(4-(trifluoromethyl)phenyl)aminoindoline70-80
52-Bromopyridine1-Acetyl-5-(pyridin-2-yl)aminoindoline65-75
63-Bromopyridine1-Acetyl-5-(pyridin-3-yl)aminoindoline70-80

Experimental Protocols

General Protocol for the Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • RuPhos or XPhos ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Addition of Reactants: In the inert atmosphere of a glovebox, add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1-0.2 M with respect to this compound.

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Flask Schlenk Flask Inert_Atmosphere Inert Atmosphere (Ar/N2) Pd_Catalyst Pd(OAc)2 / Ligand Flask->Pd_Catalyst 1. Add Catalyst & Base Reactants This compound + Aryl Halide Pd_Catalyst->Reactants 2. Add Reactants Base Base (NaOt-Bu) Solvent Anhydrous Toluene Reactants->Solvent 3. Add Solvent Heating Heating (100-110 °C) Solvent->Heating 4. Heat & Stir Monitoring TLC / LC-MS Monitoring Heating->Monitoring Stirring Vigorous Stirring Quenching Cooling & Dilution Monitoring->Quenching 5. Reaction Complete Filtration Filtration (Celite) Quenching->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Aryl-1-acetyl-5-aminoindoline Purification->Final_Product

Caption: Experimental workflow for the palladium-catalyzed N-arylation of this compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Lead Optimization cluster_screening Biological Evaluation Aminoindoline This compound Pd_Coupling Pd-Catalyzed Cross-Coupling Aminoindoline->Pd_Coupling ArylHalide Aryl Halide (R-X) ArylHalide->Pd_Coupling Core_Scaffold N-Aryl-1-acetyl-5-aminoindoline Scaffold Pd_Coupling->Core_Scaffold Derivatization Further Functionalization (e.g., deacetylation, side-chain modification) Core_Scaffold->Derivatization Library Library of Analogs Derivatization->Library Bio_Screening Biological Screening (e.g., Kinase Assays) Library->Bio_Screening SAR Structure-Activity Relationship (SAR) Bio_Screening->SAR Lead_Compound Lead Compound SAR->Lead_Compound Lead_Compound->Derivatization Iterative Optimization

References

Protecting Group Strategies for the 5-Amino Group of Indoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the 5-amino group of indoline, a crucial scaffold in medicinal chemistry. The strategic use of protecting groups is essential for the successful synthesis of complex indoline derivatives, enabling selective reactions at other positions of the molecule. This guide covers three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved drugs. The 5-aminoindoline scaffold, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the nucleophilic 5-amino group necessitates the use of protecting groups to prevent undesired side reactions during synthetic transformations such as acylation, alkylation, and cross-coupling reactions. The choice of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal.

Protecting Group Strategies

The selection of a suitable protecting group is a critical step in the synthetic design. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability to a broad range of non-acidic conditions and its facile removal under acidic conditions.

Protection: The 5-amino group of indoline can be protected as a tert-butyl carbamate by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another common amine protecting group, valued for its stability to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

Protection: The Cbz group is introduced by reacting the 5-aminoindoline with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2][3]

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), which is a mild method compatible with many other functional groups.[1][4] Alternatively, strong acidic conditions can also be used.[4]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is highly valuable in complex multi-step syntheses.

Protection: The Fmoc group is typically introduced by reacting 5-aminoindoline with Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in the presence of a base.[5]

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[6][7]

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of aromatic amines. Note that these are general conditions and may require optimization for 5-aminoindoline.

Table 1: Protecting Group Introduction

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
BocBoc₂ODMAP (cat.), Et₃NCH₂Cl₂rt2-4>95
CbzCbz-ClNaHCO₃Dioxane/H₂O0 - rt2-1290-98[1]
FmocFmoc-ClNaHCO₃Dioxane/H₂Ort2-6>90

Table 2: Protecting Group Cleavage

Protecting GroupReagentSolventTemp. (°C)Time (h)Typical Yield (%)
BocTFA/CH₂Cl₂ (1:1)-rt0.5-2>95
CbzH₂, Pd/C (10%)MeOH or EtOHrt1-16>95[1]
Fmoc20% Piperidine/DMF-rt0.5-2>95

Experimental Protocols

The following are generalized protocols for the protection and deprotection of the 5-amino group of indoline. These should be considered as starting points and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Boc Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-aminoindoline (1.0 eq) in CH₂Cl₂ (0.2 M) at 0 °C, add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add Boc₂O (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-5-aminoindoline

Materials:

  • N-Boc-5-aminoindoline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-5-aminoindoline (1.0 eq) in CH₂Cl₂ (0.2 M).

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the deprotected 5-aminoindoline.

Protocol 3: Cbz Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-aminoindoline (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add NaHCO₃ (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 4: Cbz Deprotection of N-Cbz-5-aminoindoline

Materials:

  • N-Cbz-5-aminoindoline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve N-Cbz-5-aminoindoline (1.0 eq) in MeOH or EtOH (0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure is often sufficient). Repeat this process three times.

  • Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature for 1-16 hours, monitoring by TLC.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 5-aminoindoline.

Protocol 5: Fmoc Protection of 5-Aminoindoline

Materials:

  • 5-Aminoindoline

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-aminoindoline (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add NaHCO₃ (2.0 eq) to the solution.

  • Add Fmoc-Cl (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Fmoc Deprotection of N-Fmoc-5-aminoindoline

Materials:

  • N-Fmoc-5-aminoindoline

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-5-aminoindoline (1.0 eq) in DMF (0.2 M).

  • Add piperidine to the solution to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and piperidine under high vacuum.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for the protection of 5-aminoindoline and its application in a drug discovery context.

ProtectionWorkflow SAI 5-Aminoindoline Reaction Protection Reaction SAI->Reaction Reagent Protecting Group Reagent (Boc₂O, Cbz-Cl, Fmoc-Cl) Reagent->Reaction Protected N-Protected 5-Aminoindoline Purification Purification Protected->Purification Reaction->Protected Crude Product FinalProduct Pure N-Protected 5-Aminoindoline Purification->FinalProduct

General workflow for the protection of 5-aminoindoline.

DrugDiscoveryWorkflow cluster_0 Synthesis of 5-Aminoindoline Derivatives cluster_1 Screening and Optimization Start 5-Aminoindoline Protect Protect 5-Amino Group (e.g., Boc) Start->Protect Modify Synthetic Modification (e.g., Suzuki Coupling at N-1) Protect->Modify Deprotect Deprotect 5-Amino Group Modify->Deprotect Derivatize Derivatize 5-Amino Group (e.g., Amide Formation) Deprotect->Derivatize Library Library of 5-Aminoindoline Derivatives Derivatize->Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Identified Hits Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Drug discovery workflow using 5-aminoindoline as a scaffold.

References

Application Note and Protocols for the Scale-up Synthesis of 1-Acetyl-5-aminoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Acetyl-5-aminoindoline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The development of a robust and scalable synthetic process is crucial for ensuring a consistent and economical supply of this intermediate for research and development activities. This document outlines a detailed protocol for the multi-step, scale-up synthesis of this compound, commencing from indoline. The described workflow is designed for adaptability to various substituted derivatives and emphasizes safe and efficient procedures suitable for larger-scale production.

The overall synthetic strategy involves a three-step sequence:

  • N-Acetylation of Indoline: Protection of the indoline nitrogen with an acetyl group to form 1-acetylindoline. This step directs the subsequent electrophilic substitution and enhances stability.

  • Nitration: Regioselective nitration of 1-acetylindoline at the C5-position to yield 1-acetyl-5-nitroindoline.

  • Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetylindoline

Materials:

  • Indoline

  • Acetic Anhydride

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control (heating/cooling jacket), and a dropping funnel.

  • Extraction vessel.

  • Rotary evaporator.

Procedure:

  • Charge the reaction vessel with indoline and dichloromethane. Cool the mixture to 0-5 °C using a cooling jacket.

  • Slowly add acetic anhydride to the stirred solution via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.

  • Transfer the mixture to an extraction vessel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-acetylindoline, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of 1-Acetyl-5-nitroindoline

Materials:

  • 1-Acetylindoline

  • Fuming Nitric Acid (or a mixture of nitric acid and sulfuric acid)

  • Acetic Anhydride or Acetic Acid (as solvent)

  • Ice

  • Water

Equipment:

  • Reaction vessel with robust cooling capacity, overhead stirring, and a dropping funnel.

  • Filtration apparatus (e.g., Buchner funnel).

Procedure:

  • Charge the reaction vessel with acetic anhydride and cool to -10 to -5 °C.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to chilled acetic anhydride.

  • Dissolve 1-acetylindoline in cold acetic anhydride in the main reaction vessel.

  • Slowly add the prepared nitrating mixture to the solution of 1-acetylindoline, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, slowly and carefully pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring.

  • The precipitated solid product, 1-acetyl-5-nitroindoline, is collected by filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. The melting point of 1-acetyl-5-nitroindoline is reported to be 175-176 °C.[1]

Step 3: Synthesis of this compound

Materials:

  • 1-Acetyl-5-nitroindoline

  • Palladium on Carbon (Pd/C, 5-10% catalyst loading)

  • Ethanol or Methanol (solvent)

  • Hydrogen Gas (H₂) or a hydrogen transfer reagent like ammonium formate.

  • Inert gas (Nitrogen or Argon)

  • Celite or another filter aid.

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or a stirred autoclave) capable of handling high-pressure gas.

  • Filtration system suitable for removing fine catalyst particles.

  • Rotary evaporator.

Procedure:

  • Charge the hydrogenation reactor with 1-acetyl-5-nitroindoline and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst under a stream of inert gas to prevent ignition.

  • Seal the reactor and purge several times with the inert gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions should be optimized).

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of this compound. Values are representative and may vary based on specific reaction conditions and scale.

StepStarting MaterialProductMolar Ratio (Reagent)SolventTypical Yield (%)Typical Purity (%)
1. AcetylationIndoline1-Acetylindoline1.1 eq. Acetic AnhydrideDichloromethane95-99>95
2. Nitration1-Acetylindoline1-Acetyl-5-nitroindoline1.1 eq. Nitric AcidAcetic Anhydride80-90>98
3. Reduction1-Acetyl-5-nitroindolineThis compound0.01-0.05 eq. Pd/CEthanol90-98>99

Visualizations

Synthetic Pathway

G Synthetic Pathway for this compound Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride Nitroindoline 1-Acetyl-5-nitroindoline Acetylindoline->Nitroindoline HNO₃/H₂SO₄ Aminoindoline This compound Nitroindoline->Aminoindoline H₂, Pd/C G Scale-up Experimental Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A1 Charge Reactor with Indoline & Solvent A2 Add Acetic Anhydride (0-10 °C) A1->A2 A3 Reaction at RT A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Solvent Removal A4->A5 B1 Charge Reactor with 1-Acetylindoline A5->B1 Intermediate B2 Add Nitrating Mixture (<0 °C) B1->B2 B3 Reaction at Low Temp B2->B3 B4 Quench on Ice/Water B3->B4 B5 Filter & Dry Product B4->B5 C1 Charge Hydrogenator with Nitro Compound & Catalyst B5->C1 Intermediate C2 Pressurize with H₂ C1->C2 C3 Reaction with Stirring C2->C3 C4 Catalyst Filtration C3->C4 C5 Solvent Removal & Purification C4->C5 Final This compound C5->Final Final Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield with 1-Acetyl-5-aminoindoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and its halo-derivatives (e.g., 5-bromo-1-acetylindoline).

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inhibition/Deactivation: The lone pair of electrons on the indoline nitrogen, even when acetylated, can coordinate with the palladium catalyst, leading to inhibition.Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[1][2][3] Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts, PEPPSI-type catalysts) can provide a more active and stable Pd(0) species in solution.[1][4]
Ineffective Oxidative Addition: The C-X (X = Br, Cl) bond on the electron-rich 1-acetyl-aminoindoline ring can be less reactive towards oxidative addition, which is often the rate-determining step.[5]Ligand Choice: Use highly electron-donating ligands (e.g., Buchwald ligands, cataCXium A) to increase the electron density on the palladium center, facilitating oxidative addition.[4] Halide Choice: If possible, use the bromo- or iodo-derivative of 1-acetyl-aminoindoline, as the C-I and C-Br bonds are more reactive than the C-Cl bond.[5]
Suboptimal Base: The base is crucial for activating the boronic acid. An inappropriate base can lead to a sluggish reaction.Base Screening: Screen a variety of bases. For electron-rich anilines, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[6][7] The choice may depend on the solvent system.
Poor Reagent Quality or Stability: Boronic acids can be prone to decomposition (protodeboronation), especially in the presence of water and heat.[8] Reagents may also be of low purity.Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids. Verify Reagent Purity: Ensure all starting materials, especially the boronic acid, are pure and dry.
Significant Side Product Formation Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.Thorough Degassing: Ensure the reaction mixture is rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2] Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that efficiently generates the active Pd(0) species.
Protodeboronation: The boronic acid is converted back to the corresponding arene.Anhydrous Conditions: If compatible with the chosen base, using anhydrous solvents can minimize this side reaction. Milder Base: A less aggressive base might reduce the rate of protodeboronation.
Dehalogenation of Starting Material: The halogen on the 1-acetyl-aminoindoline is replaced by a hydrogen atom.Optimize Reaction Time: Avoid unnecessarily long reaction times once the product is formed. Avoid Hydride Sources: Ensure solvents are not potential hydride donors.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical for the Suzuki coupling of this compound?

A1: this compound is an electron-rich aniline derivative. The nitrogen atom can coordinate to the palladium catalyst, potentially slowing down or halting the catalytic cycle. Bulky and electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are crucial for two main reasons: their steric bulk helps to prevent catalyst deactivation through the formation of inactive palladium-amine complexes, and their strong electron-donating ability increases the reactivity of the palladium center, which facilitates the often rate-limiting oxidative addition step with the electron-rich aryl halide.[1][4]

Q2: What is the best starting point for selecting a catalyst, base, and solvent for this reaction?

A2: A good starting point for optimization would be to use a modern palladium pre-catalyst system. For example, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky phosphine ligand like SPhos, or a pre-formed palladacycle like XPhos Pd G3. For the base, K₃PO₄ or K₂CO₃ are often effective and are a good first choice.[6][7] A common solvent system is a mixture of an aprotic polar solvent like dioxane or THF with water (e.g., 4:1 or 5:1 ratio).[2]

Q3: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of palladium metal from the solution, which means your catalyst is decomposing and losing its activity. This can be caused by several factors, including the presence of oxygen, high temperatures, or an unstable ligand-palladium complex. To prevent this, ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). Using more robust ligands, like the Buchwald-type phosphines or N-heterocyclic carbenes (NHCs), can form more stable palladium complexes that are less prone to decomposition.[1]

Q4: Can I run the Suzuki coupling on an unprotected 5-aminoindoline?

A4: While it is possible, it is generally more challenging. The free amine group is more basic and a better ligand for palladium than the acetylated amine, leading to a higher likelihood of catalyst inhibition.[4] Acetylation of the amino group reduces its coordinating ability and generally leads to higher and more reproducible yields. If the acetyl group is not desired in the final product, it can typically be removed post-coupling under standard hydrolysis conditions.

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions and yields for Suzuki coupling reactions of substrates analogous to this compound. This data should be used as a guide for optimization.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of N-Acylated Halo-aromatics

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(dppf)Cl₂dppfK₂CO₃DME80955-bromo-1-ethyl-1H-indazole[6]
Pd(PPh₃)₄PPh₃K₂CO₃DME80225-bromo-1-ethyl-1H-indazole[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄THF75>954-bromoaniline[9]
cataCXium A Pd G3cataCXium AK₃PO₄2-MeTHF7091ortho-bromoaniline derivative[4]
PEPPSI-IPrIPr (NHC)KOtBuToluene-High4-iodoanisole[10]

Table 2: Screening of Bases and Solvents for Suzuki Coupling of Haloanilines

BaseSolventCatalyst SystemTemperature (°C)Yield (%)SubstrateReference
K₂CO₃DMEPd(dppf)Cl₂80955-bromo-1-ethyl-1H-indazole[6]
K₃PO₄2-MeTHFcataCXium A Pd G37091ortho-bromoaniline derivative[4]
Cs₂CO₃Dioxane/H₂OPd(dppf)Cl₂90HighBromo-heterocycle[11]
Na₂CO₃DMF/H₂OPd/NiFe₂O₄-984-bromoanisole[7]
KOtBuToluenePEPPSI-IPr-High4-iodoanisole[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 1-Acetyl-5-bromoindoline

This protocol is a starting point and should be optimized for specific boronic acids and desired scales.

Materials:

  • 1-Acetyl-5-bromoindoline (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a palladium pre-catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, THF/Water 4:1, or DME)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 1-acetyl-5-bromoindoline, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (1-Acetyl-5-haloindoline) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Review_Conditions Review Reaction Conditions (Inert Atmosphere, Temp) Reagents_OK->Review_Conditions Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Conditions_OK Conditions OK? Review_Conditions->Conditions_OK Troubleshoot_Catalyst Troubleshoot Catalyst System Conditions_OK->Troubleshoot_Catalyst Yes Improve_Inertness Improve Degassing & Inert Atmosphere Conditions_OK->Improve_Inertness No Catalyst_Issue Catalyst Inhibition? Troubleshoot_Catalyst->Catalyst_Issue Change_Ligand Change to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_Issue->Change_Ligand Yes Optimize_Base_Solvent Optimize Base & Solvent (e.g., K₃PO₄ in 2-MeTHF) Catalyst_Issue->Optimize_Base_Solvent No Use_Precatalyst Use Modern Pre-catalyst (e.g., Buchwald G3) Change_Ligand->Use_Precatalyst

References

Technical Support Center: Purification of 1-Acetyl-5-aminoindoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-acetyl-5-aminoindoline reaction products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the reversed-phase HPLC separation of this compound, a C18 column is a suitable choice.[1] Phenyl-based stationary phases can also be considered as they offer alternative selectivity for aromatic compounds through pi-pi interactions. For challenging separations involving polar compounds, columns with polar-embedded or polar-endcapped phases can help to shield the analyte from interacting with silanol groups on the silica surface.

Q2: What mobile phase composition is recommended for this purification?

A2: A common mobile phase for reversed-phase chromatography of compounds like this compound consists of a mixture of acetonitrile (ACN) and an aqueous buffer.[2] The aqueous component should be buffered to control the pH, which is crucial for achieving good peak shape with amine-containing compounds. A typical starting point would be a gradient elution with acetonitrile and water containing an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1]

Q3: Should I use an isocratic or gradient elution method?

A3: For a reaction mixture containing impurities of varying polarities, a gradient elution is generally recommended.[3] A gradient method, where the percentage of the organic solvent (e.g., acetonitrile) is increased over time, allows for the effective separation of compounds with a wide range of hydrophobicities.[4] An initial "scouting" gradient from a low to a high percentage of organic solvent can help in developing an optimized method.

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing for aromatic amines like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5] Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, the amine group can interact with silanols. Adjusting the pH with an acidic modifier like formic acid or TFA can protonate the amine and reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

  • Column Contamination: Buildup of contaminants on the column can cause distorted peak shapes.[6] Flushing the column with a strong solvent or replacing the guard column can help.

  • Stationary Phase Choice: Using a column with a highly inert, end-capped stationary phase can minimize silanol interactions.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound.

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Peaks are broad and overlapping.Suboptimal mobile phase composition.Optimize the mobile phase. Try different organic solvents (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
Gradient slope is too steep.Employ a shallower gradient to increase the separation time between closely eluting peaks.
Low column efficiency.Ensure the column is properly packed and has not degraded. Consider using a column with a smaller particle size for higher efficiency.
Column temperature is not optimized.Vary the column temperature. Higher temperatures can sometimes improve peak shape and resolution.
Guide 2: High System Backpressure
Symptom Possible Cause Suggested Solution
Pressure reading is significantly higher than normal.Blockage in the system.Check for blockages in the tubing, injector, or guard column. A common cause is a clogged column inlet frit.[8]
Precipitated buffer salts.Ensure the mobile phase buffers are fully dissolved and miscible with the organic solvent. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve any precipitates.
High mobile phase viscosity.Check the viscosity of your mobile phase mixture. High percentages of certain organic solvents can increase viscosity and pressure.
Column contamination.Clean the column according to the manufacturer's instructions. If the pressure remains high, the column may need to be replaced.

Experimental Protocols

Protocol 1: Analytical Method Development for this compound

This protocol provides a starting point for developing an analytical HPLC method.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Guard Column: A compatible C18 guard column is recommended to protect the analytical column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a scouting gradient to determine the approximate elution time of the target compound.

    • Example Scouting Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-22 min: 95% B

      • 22-23 min: 95% to 5% B

      • 23-28 min: 5% B (re-equilibration)

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm

Protocol 2: Scale-up to Preparative HPLC

Once an analytical method is optimized, it can be scaled up for preparative purification.

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate Adjustment: Adjust the flow rate based on the cross-sectional area of the preparative column to maintain a similar linear velocity as the analytical method.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising the resolution between the target peak and impurities. This is typically done through loading studies.

  • Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the peak of this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC purification of this compound and related compounds.

ParameterAnalytical ScalePreparative Scale
Column Type C18, PhenylC18, Phenyl
Column Dimensions (ID x L) 2.1-4.6 mm x 50-250 mm10-50 mm x 150-250 mm
Particle Size 1.8-5 µm5-10 µm
Mobile Phase A Water with 0.1% FA or TFAWater with 0.1% FA or TFA
Mobile Phase B Acetonitrile or Methanol with 0.1% FA or TFAAcetonitrile or Methanol with 0.1% FA or TFA
Flow Rate 0.2-1.5 mL/min5-100 mL/min
Injection Volume 1-20 µL100 µL - several mL
Detection Wavelength 254 nm, 280 nm254 nm, 280 nm

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection crude Crude Reaction Mixture dissolve Dissolve in Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject column C18 Preparative Column inject->column detect UV Detector column->detect chromatogram Monitor Chromatogram detect->chromatogram collect Fraction Collection chromatogram->collect pure Pure This compound collect->pure

Caption: Workflow for the HPLC purification of this compound.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_pressure System Pressure Issues cluster_retention Retention Time Issues start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape pressure Abnormal Pressure? start->pressure rt_shift Retention Time Shift? start->rt_shift tailing Tailing Peaks peak_shape->tailing Yes peak_shape->pressure No solution1 Adjust Mobile Phase pH Reduce Sample Load Check for Column Contamination tailing->solution1 fronting Fronting Peaks split Split Peaks high_p High Backpressure pressure->high_p Yes low_p Low/No Pressure pressure->low_p Yes pressure->rt_shift No solution2 Check for Blockage/Frit Flush System Replace Column/Guard high_p->solution2 solution3 Check for Leaks Ensure Pump is Primed low_p->solution3 rt_drift Drifting Retention Times rt_shift->rt_drift Yes no_peaks No Peaks Eluting solution4 Check Mobile Phase Prep Equilibrate Column Properly Check for Temperature Fluctuations rt_drift->solution4

Caption: A decision tree for troubleshooting common HPLC issues.

References

Troubleshooting guide for Buchwald-Hartwig reactions with 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Reactions

This guide provides troubleshooting advice for researchers encountering issues with Buchwald-Hartwig amination reactions, with a specific focus on the use of 1-Acetyl-5-aminoindoline as the amine coupling partner.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion. What are the most common causes?

A1: Low or no conversion in a Buchwald-Hartwig reaction is a frequent issue that can typically be traced back to one of several key areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation. Similarly, the phosphine ligands used are susceptible to oxidation. It is crucial to use freshly opened, high-purity ligands and palladium sources, or to use air-stable pre-catalysts.[1][2]

  • Improper Ligand Choice: The ligand's steric and electronic properties are critical for success. For an electron-rich amine like this compound, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos) is often required to promote the crucial oxidative addition and reductive elimination steps.[3] If using a simple palladium source like Pd(OAc)₂, the in-situ formation of the active catalyst may be inefficient.[4] Consider switching to a pre-formed catalyst (a "precatalyst") which can generate the active Pd(0) species more reliably.[1]

  • Incorrect Base: The base is crucial for deprotonating the amine to form the palladium-amido complex.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and facilitate high reaction rates.[6] However, the acetyl group on your substrate could be sensitive to extremely strong bases. If substrate decomposition is suspected, a switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[7]

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are common choices.[7][8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[9] The solubility of inorganic bases can also be a factor; poor solubility can hinder the reaction.[9]

  • Low Temperature: While typical temperatures range from 80-110°C, some challenging couplings, especially with less reactive aryl chlorides, may require higher temperatures to overcome the activation barrier for oxidative addition.[5][7]

Q2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction. It often occurs when a palladium-hydride species is generated, which can then reductively cleave the aryl-halide bond.

  • Eliminate Water: Rigorously exclude water and other protic impurities from your reaction. Use anhydrous solvents and dry reagents, and ensure the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[1]

  • Optimize Ligand and Base: The choice of ligand is critical to promote the desired C-N reductive elimination over competing pathways.[10] Using bulky phosphine ligands can often suppress hydrodehalogenation.[5] Additionally, the base can influence the formation of palladium-hydride species. Screening different bases may be necessary.

Q3: The acetyl group on my this compound seems to be cleaving under the reaction conditions. What can I do?

A3: The amide of the acetyl group can be sensitive to the strongly basic conditions often used in Buchwald-Hartwig aminations, especially at high temperatures.

  • Switch to a Milder Base: This is the most direct solution. Strong bases like NaOtBu are often incompatible with base-sensitive functional groups like esters and some amides.[6] Switching to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ is a standard strategy for sensitive substrates.[7]

  • Lower the Reaction Temperature: If possible, lowering the temperature can reduce the rate of decomposition. This may require a more active catalyst system (e.g., a more advanced generation precatalyst) or a longer reaction time to achieve full conversion.

  • Use a Soluble Organic Base: In some cases, a combination of a soluble organic base (like DBU) with an inorganic base can provide a milder, more homogeneous reaction environment that is more tolerant of sensitive functional groups.[9][11]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in Buchwald-Hartwig amination reactions.

BuchwaldTroubleshooting Start Problem: Low or No Yield Catalyst Catalyst System Issue? Start->Catalyst Conditions Reaction Condition Issue? Start->Conditions Substrate Substrate Issue? Start->Substrate Inactive_Pd Inactive Pd(0)? (Air/Moisture Exposure) Catalyst->Inactive_Pd Bad_Ligand Wrong Ligand? Catalyst->Bad_Ligand Bad_Base Ineffective Base? Conditions->Bad_Base Bad_Solvent Solvent Problem? Conditions->Bad_Solvent Bad_Temp Incorrect Temperature? Conditions->Bad_Temp Decomposition Substrate Decomposition? Substrate->Decomposition Side_Reaction Side Reaction? (e.g., Hydrodehalogenation) Substrate->Side_Reaction Use_Precatalyst Solution: Use Air-Stable Precatalyst Inactive_Pd->Use_Precatalyst Degas Solution: Ensure Rigorous Degassing & Anhydrous Conditions Inactive_Pd->Degas Screen_Ligands Solution: Screen Bulky, Electron-Rich Biarylphosphine Ligands Bad_Ligand->Screen_Ligands Screen_Bases Solution: Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Bad_Base->Screen_Bases Screen_Solvents Solution: Screen Anhydrous Solvents (Toluene, Dioxane) Bad_Solvent->Screen_Solvents Optimize_Temp Solution: Optimize Temperature Bad_Temp->Optimize_Temp Milder_Base Solution: Use Milder Base (K3PO4, Cs2CO3) Decomposition->Milder_Base Side_Reaction->Degas Side_Reaction->Screen_Ligands

Caption: A troubleshooting flowchart for Buchwald-Hartwig reactions.

Reaction Parameter Optimization

The selection of catalyst, ligand, base, and solvent is highly interdependent. The following table provides a starting point for optimization when using an electron-rich amine like this compound.

ParameterRecommended Starting PointConsiderations & AlternativesRationale
Pd Source G3 or G4 Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)Pd₂(dba)₃, Pd(OAc)₂ (requires in-situ activation)Precatalysts ensure reliable formation of the active Pd(0) species and often allow for lower catalyst loadings.[1]
Ligand XPhos, RuPhos, or tBuXPhos (1.1 - 1.5 eq. to Pd)SPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are generally required for coupling anilines and can prevent catalyst deactivation.[3]
Base NaOtBu (1.2 - 1.5 equiv)K₃PO₄, Cs₂CO₃ (2.0 equiv)NaOtBu allows for high reaction rates.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ are preferred if the acetyl group is labile.[7]
Solvent Toluene or Dioxane (0.1 - 0.5 M)THF, t-Amyl alcoholThese solvents have good solvating properties and appropriate boiling points. Must be anhydrous and degassed.[5][8]
Temperature 100 - 110 °C80 °C (with stronger bases) to 130 °C (for aryl chlorides)Temperature depends on the reactivity of the aryl halide and the thermal stability of the substrates.[5]

General Experimental Protocol

This protocol is a general starting point and should be optimized for specific substrates.

Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.1 - 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) and the ligand (if not using a precatalyst).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.2 M) via syringe.

Reaction & Workup:

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition and reductive elimination steps.

CatalyticCycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(NH₂R')]+ X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NHR') amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination bhx [Base-H]+ X⁻ amido_complex->bhx product Ar-NHR' (Product) amido_complex->product arx Ar-X (Aryl Halide) arx->oa_complex amine R'-NH₂ (this compound) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Byproducts in 1-Acetyl-5-aminoindoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the formation of byproducts in chemical reactions involving 1-Acetyl-5-aminoindoline. The following information is designed to assist researchers in identifying, minimizing, and avoiding the generation of unwanted side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproduct reactions observed with this compound?

A1: Based on the chemical nature of this compound, which possesses a reactive amino group and an electron-rich aromatic ring, several types of side reactions can occur, leading to the formation of byproducts. These include:

  • N-Acylation of the free amino group: The primary amine at the C5 position is nucleophilic and can react with acylating agents, leading to di-acylated byproducts.

  • Oxidation: The aminoindoline core is susceptible to oxidation, which can be accelerated by air, light, or certain reagents. This can lead to the formation of colored impurities and potentially indole derivatives through aromatization.

  • Dimerization: Under certain conditions, particularly oxidative or strongly acidic environments, dimerization of the indoline molecules can occur.

  • Polysubstitution in Friedel-Crafts Reactions: During Friedel-Crafts acylation or alkylation, the high reactivity of the indoline ring can lead to the introduction of more than one substituent on the aromatic portion.

  • Reaction with Lewis Acids: The free amino group can complex with Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are often used in Friedel-Crafts reactions. This can deactivate the catalyst and lead to incomplete reactions or the formation of undesired adducts.

Q2: I am performing a Friedel-Crafts acylation on this compound and observing multiple products. What could be the cause?

A2: The formation of multiple products in a Friedel-Crafts acylation of this compound is a common issue. The primary reasons for this are:

  • Polysubstitution: The acetylamino and the secondary amine in the indoline ring are activating groups, making the aromatic ring highly susceptible to electrophilic attack. This can result in the addition of more than one acyl group.

  • N-Acylation: The acylating agent can react with the free amino group at the C5 position, in addition to the desired C-acylation on the aromatic ring.

  • Reaction with the Catalyst: The lone pair of electrons on the C5-amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to a complex mixture of products and potentially inhibiting the desired reaction.

To mitigate these issues, consider protecting the C5-amino group before the Friedel-Crafts reaction or using milder reaction conditions and catalysts.

Q3: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A3: A dark discoloration of the reaction mixture often indicates the formation of oxidation byproducts. Aminoindolines are known to be sensitive to oxidation, which can be triggered by:

  • Exposure to air (oxygen): Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Presence of oxidizing agents: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

  • Elevated temperatures: Running the reaction at lower temperatures may reduce the rate of oxidation.

  • Strongly acidic or basic conditions: These conditions can sometimes promote oxidation pathways.

Q4: How can I detect the presence of common byproducts in my reaction mixture?

A4: The presence of byproducts can be monitored and identified using various analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the formation of new spots, indicating the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of starting material, desired product, and byproducts.

  • Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of the components in your mixture, providing clues to the structures of potential byproducts (e.g., a di-acylated product will have a higher molecular weight).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. By comparing the NMR spectrum of your product mixture to that of the starting material, you can identify new signals corresponding to byproducts.

Troubleshooting Guides

Guide 1: Troubleshooting Friedel-Crafts Acylation Reactions
Observed Issue Potential Cause Recommended Solution
Low to no conversion of starting material Deactivation of the Lewis acid catalyst by the C5-amino group.Protect the C5-amino group prior to the reaction (e.g., as a carbamate). Use a larger excess of the Lewis acid catalyst.
Formation of multiple spots on TLC, some with higher polarity N-acylation of the C5-amino group.Protect the C5-amino group. Use milder acylating agents or conditions.
Formation of multiple spots on TLC, some with lower polarity Polysubstitution on the aromatic ring.Use stoichiometric amounts of the acylating agent. Run the reaction at a lower temperature. Use a less reactive acylating agent or a milder Lewis acid.
Darkening of the reaction mixture Oxidation of the aminoindoline.Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. Run the reaction at a lower temperature.
Guide 2: Troubleshooting General Reactions and Workup
Observed Issue Potential Cause Recommended Solution
Product decomposes during aqueous workup Instability of the product under acidic or basic conditions.Perform a neutral workup. Use a buffered aqueous solution for extraction.
Formation of a dark, insoluble solid Polymerization or extensive oxidation.Decrease the reaction temperature. Ensure an inert atmosphere. Use a radical inhibitor if free-radical pathways are suspected.
Unexpected dimerization of the product Oxidative coupling.Avoid exposure to air and oxidizing agents. Work under inert conditions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

This protocol is a general guideline and may need to be optimized for this compound, especially concerning the potential for side reactions.

  • To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 to 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 to 1.2 equivalents) dropwise.

  • After stirring for 15-30 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: For this compound, protection of the C5-amino group is highly recommended before attempting this reaction.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow start Reaction with this compound check_byproducts Byproducts Observed? (TLC, HPLC, MS) start->check_byproducts no_byproducts Reaction Successful check_byproducts->no_byproducts No identify_byproducts Identify Byproduct Type check_byproducts->identify_byproducts Yes oxidation Oxidation Products (Dark Color, High MW) identify_byproducts->oxidation diacylation Di-acylation Products (Higher MW) identify_byproducts->diacylation dimerization Dimerization Products (Approx. 2x MW) identify_byproducts->dimerization polysubstitution Polysubstituted Products (Higher MW) identify_byproducts->polysubstitution solution_oxidation Modify Conditions: - Inert Atmosphere - Lower Temperature - Degassed Solvents oxidation->solution_oxidation solution_diacylation Modify Strategy: - Protect C5-amino group - Use milder acylating agent diacylation->solution_diacylation solution_dimerization Modify Conditions: - Inert Atmosphere - Avoid strong acids dimerization->solution_dimerization solution_polysubstitution Modify Conditions: - Stoichiometric Reagents - Lower Temperature polysubstitution->solution_polysubstitution

Caption: A flowchart outlining the logical steps for troubleshooting byproduct formation in reactions involving this compound.

Potential Reaction Pathways Leading to Byproducts

Byproduct_Pathways cluster_desired Desired Reaction cluster_byproducts Potential Byproduct Formation reactant This compound desired_product Desired Product reactant->desired_product Desired Pathway oxidation Oxidation (e.g., Aromatization) reactant->oxidation Side Reaction diacylation Di-acylation reactant->diacylation Side Reaction dimerization Dimerization reactant->dimerization Side Reaction reagent Reagents (e.g., Acylating Agent, Oxidant, Acid) reagent->desired_product reagent->oxidation reagent->diacylation reagent->dimerization

Caption: A diagram illustrating the potential reaction pathways from this compound, leading to either the desired product or common byproducts.

Improving the stability of 1-Acetyl-5-aminoindoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-5-aminoindoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many aromatic amines and acetylated compounds, is susceptible to degradation under certain conditions. The primary concerns are oxidation of the amino group and the indoline ring, and hydrolysis of the acetyl group under strong acidic or basic conditions. Exposure to air (oxygen), high temperatures, and certain metal catalysts can accelerate these degradation pathways.

Q2: How should this compound be stored to ensure its stability?

A2: To maximize shelf-life and maintain purity, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Using amber vials or containers that protect from light is also advisable.

Q3: Can the acetyl group be cleaved during a reaction?

A3: Yes, the N-acetyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures. If your reaction conditions are harsh, you may observe the formation of 5-aminoindoline as a byproduct. It is crucial to control the pH and temperature of your reaction to maintain the integrity of the acetyl group.

Q4: Is this compound prone to oxidation?

A4: The 5-amino group makes the indoline ring electron-rich and thus susceptible to oxidation.[1] This can lead to the formation of colored impurities and byproducts, which can complicate purification and affect reaction outcomes. Minimizing exposure to atmospheric oxygen and avoiding strong oxidizing agents is recommended.

Q5: Are there any general handling precautions I should take during my experiment?

A5: Yes. To ensure the stability of this compound, it is best practice to handle it under an inert atmosphere whenever possible. Use de-gassed solvents, especially for sensitive reactions like palladium-catalyzed cross-couplings. Avoid prolonged exposure to elevated temperatures and sources of strong light.

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered when using this compound in chemical synthesis.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
Possible Cause Troubleshooting Suggestion
Degradation of Starting Material This compound may be degrading under the reaction conditions. Analyze the crude reaction mixture by LC-MS or TLC to check for the presence of starting material and potential degradation products. Consider lowering the reaction temperature and ensuring rigorous exclusion of air.
Inhibition of Catalyst The free amino group can sometimes coordinate to the metal center and inhibit catalytic activity. While the acetyl group mitigates this, consider screening different palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[2]
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent, leading to a sluggish reaction. Screen a range of solvents or solvent mixtures to improve solubility.
Incorrect Base The choice of base is critical in cross-coupling reactions. If a strong base is used at high temperatures, it may promote deacetylation or other side reactions. Screen a panel of bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) to find the optimal balance between reactivity and stability.
Issue 2: Formation of Colored Impurities and Difficult Purification
Possible Cause Troubleshooting Suggestion
Oxidation of the Aminoindoline Core The electron-rich aromatic ring is prone to oxidation, leading to colored byproducts. Ensure all solvents are thoroughly de-gassed, and run the reaction under a strict inert atmosphere (N₂ or Ar). Adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), could be explored, but its compatibility with the reaction chemistry must be verified.
Reaction with Solvent or Reagents The starting material might be reacting with impurities in the solvent or with other reagents. Use high-purity, dry solvents.
Thermal Degradation Prolonged heating can lead to decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider if a lower reaction temperature with a more active catalyst system could be employed.

Data Presentation: Stability Profile of this compound (Illustrative Data)

The following tables summarize illustrative stability data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's potential stability profile.

Table 1: pH Stability of this compound in Aqueous Solutions at 25°C

pHIncubation Time (hours)% Degradation (Illustrative)Major Degradation Product (Hypothesized)
2.02415%5-Aminoindoline (Hydrolysis)
4.0245%-
7.024<1%-
10.02410%5-Aminoindoline (Hydrolysis)
12.02425%5-Aminoindoline and Oxidized Species

Table 2: Thermal Stability of this compound (Solid State)

Temperature (°C)Incubation Time (hours)% Degradation (Illustrative)Observations
4072<1%No significant change
60722%Slight discoloration
80728%Noticeable darkening
1002415%Significant darkening, potential decomposition

Table 3: Oxidative Stability of this compound in Solution (25°C)

Oxidizing Agent (Concentration)Incubation Time (hours)% Degradation (Illustrative)Observations
3% H₂O₂630%Rapid formation of colored impurities
Atmospheric O₂ (sparging)245%Gradual darkening of the solution
1 eq. m-CPBA1>90%Rapid and complete decomposition

Experimental Protocols

Protocol: Buchwald-Hartwig Amination with this compound

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide using this compound, with specific considerations for maintaining its stability.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, de-gassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, de-gassed toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

degradation_pathway A This compound B Oxidized Intermediates A->B Oxidation (O2, Peroxides) D 5-Aminoindoline A->D Hydrolysis (Strong Acid/Base) C Polymeric Byproducts B->C Further Oxidation/ Polymerization

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Low Reaction Yield check_sm Check for Starting Material Degradation? start->check_sm lower_temp Lower Reaction Temperature & Ensure Inert Atmosphere check_sm->lower_temp Yes check_catalyst Catalyst Inhibition? check_sm->check_catalyst No lower_temp->check_catalyst screen_ligands Screen Different Catalysts/Ligands check_catalyst->screen_ligands Yes check_solubility Solubility Issues? check_catalyst->check_solubility No screen_ligands->check_solubility screen_solvents Screen Solvents check_solubility->screen_solvents Yes end Improved Yield check_solubility->end No screen_solvents->end

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

experimental_workflow prep 1. Prepare Reactants & Glassware (Oven-dried Schlenk tube) inert 2. Add Solids & Purge (3x Evacuate/Backfill with Ar) prep->inert solvent 3. Add De-gassed Solvent inert->solvent reaction 4. Heat Reaction Mixture (80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Quench, Extract & Dry monitor->workup purify 7. Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for a stability-conscious chemical reaction.

References

How to avoid deacetylation of 1-Acetyl-5-aminoindoline during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Acetyl-5-aminoindoline. The primary focus is on preventing the unwanted deacetylation of the N-acetyl group during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deacetylation and why does it occur with this compound?

A1: Deacetylation is the removal of an acetyl group (CH₃CO) from a molecule.[1] In the case of this compound, the acetyl group is attached to the indoline nitrogen, forming an amide bond. This amide bond can be hydrolyzed (broken by reaction with water), which removes the acetyl group and regenerates the secondary amine on the indoline ring. This hydrolysis is typically catalyzed by acidic or basic conditions.[2][3] Generally, acetamides are relatively stable but can be cleaved under harsh conditions.[2]

Q2: Under what conditions is the N-acetyl group on this compound most likely to be unstable?

A2: The N-acetyl group is most susceptible to cleavage under strong acidic (e.g., concentrated HCl, H₂SO₄) or strong basic (e.g., NaOH, KOH) conditions, especially at elevated temperatures.[2] While amides are generally less nucleophilic than amines, making them good protecting groups, this stability is not absolute.[4] The specific vulnerability depends on the reaction's temperature, pH, solvent, and duration.

Q3: Are there alternative protecting groups for the indoline nitrogen that are more stable?

A3: Yes, if the acetyl group proves too labile for your intended reaction conditions, several other protecting groups can be used for amines. The choice depends on the specific chemical environment of your subsequent reaction steps. Common alternatives include:

  • Boc (tert-butyloxycarbonyl): Stable in basic conditions and removed with acid (e.g., TFA).[5][6]

  • Cbz (Carboxybenzyl): Stable to mild acid and base, typically removed by catalytic hydrogenation.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable in acidic conditions and readily removed by bases like piperidine.[6][7]

  • Tosyl (Ts): Very robust and stable to a wide range of conditions, but often requires harsh conditions for removal.

Choosing an "orthogonal" protecting group strategy, where one group can be removed without affecting another, is a common practice in multi-step synthesis.[6]

Troubleshooting Guide: Preventing Deacetylation

Problem: I am observing significant deacetylation of my this compound starting material or intermediate.

This guide provides potential solutions based on your reaction conditions.

Scenario 1: Reactions under Basic Conditions

Q: My reaction requires a base. How can I minimize deacetylation?

A: Strong bases like NaOH or KOH, especially in protic solvents like water or methanol at high temperatures, are common culprits for amide hydrolysis.

Solutions:

  • Use a Milder Base: Switch to a non-hydrolytic, sterically hindered, or weaker base. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)) are often sufficient to deprotonate acidic protons without cleaving the amide.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower.

  • Use Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are less likely to participate in hydrolysis compared to water or alcohols.

  • Limit Water: Ensure your reagents and solvents are anhydrous to minimize the presence of the hydrolyzing agent.

Scenario 2: Reactions under Acidic Conditions

Q: My reaction is acid-catalyzed. What are my options to protect the acetyl group?

A: Strong mineral acids (HCl, H₂SO₄) can readily hydrolyze the acetyl group.

Solutions:

  • Use a Lewis Acid: In some cases, a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) can catalyze a reaction without requiring the strongly protic conditions that promote hydrolysis.

  • Control Stoichiometry: Use only a catalytic amount of a strong acid if possible, rather than using it as the solvent or in large excess.

  • Buffer the System: If the reaction allows, using a buffer system to maintain a moderately acidic pH (e.g., pH 4-6) can be effective.

  • Alternative Protecting Group: If harsh acidic conditions are unavoidable, consider replacing the acetyl group with a more acid-stable protecting group for the duration of the synthesis.

Data Summary: Acetyl Group Stability

The following table summarizes the general stability of the N-acetyl group on an aromatic amine like indoline under various conditions. This is a qualitative guide to help in reaction planning.

Condition CategoryReagents / EnvironmentTemperatureExpected Stability of N-Acetyl GroupRisk of Deacetylation
Strongly Basic >1M NaOH, KOH in H₂O/MeOH> 50°CLowHigh
Moderately Basic K₂CO₃, NaHCO₃, TEA, DIPEARoom TempHighLow
Strongly Acidic >1M HCl, H₂SO₄, TFA> 50°CLowHigh
Moderately Acidic Acetic Acid, Catalytic p-TsOHRoom TempModerate to HighLow to Moderate
Neutral Anhydrous Aprotic Solvents (THF, DCM)< 80°CHighVery Low
Reductive H₂, Pd/C; NaBH₄Room TempHighVery Low
Oxidative m-CPBA, KMnO₄VariesModerateModerate (Depends on reagent)

Experimental Protocol: Example Reaction with Acetyl Group Preservation

Objective: To perform a Suzuki coupling on a hypothetical bromo-derivative of this compound while preserving the acetyl group.

Reaction: 1-Acetyl-5-amino-7-bromoindoline with Phenylboronic Acid.

Materials:

  • 1-Acetyl-5-amino-7-bromoindoline (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground and dried)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Methodology:

  • To a flame-dried reaction flask, add 1-Acetyl-5-amino-7-bromoindoline, phenylboronic acid, and potassium carbonate.

  • Add the palladium acetate and SPhos ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and anhydrous toluene in a 3:1 ratio via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Rationale for Condition Selection:

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective for the Suzuki coupling but is significantly less nucleophilic and hydrolytic than NaOH or KOH, thus preserving the acetyl group.

  • Solvent: A mixture of anhydrous aprotic solvents (Dioxane/Toluene) is used to prevent water-driven hydrolysis.

  • Temperature: 80°C is a moderate temperature for this type of coupling, avoiding the harsher conditions of refluxing at higher temperatures which could promote deacetylation.

Visualizations

G reactant reactant product product side_product side_product conditions conditions sub This compound (Reactant) reagent + Reagent sub->reagent hydrolysis_conditions Harsh Conditions (e.g., NaOH, H₂O, Heat) sub->hydrolysis_conditions desired_product Desired Product (Acetyl Group Intact) reagent->desired_product Mild Conditions (e.g., K₂CO₃, RT, THF) deacetylated_product Deacetylated Side-Product hydrolysis_conditions->deacetylated_product Undesired Hydrolysis

Caption: Desired reaction pathway vs. undesired deacetylation side-reaction.

G start_node Start: Plan Reaction with This compound decision_acid Is the reaction acidic? start_node->decision_acid decision_base Is the reaction basic? decision_acid->decision_base No action_strong_acid AVOID: Strong Mineral Acids (HCl, H₂SO₄) decision_acid->action_strong_acid Yes (Strong) action_mild_acid USE: Lewis Acids or Catalytic Acid decision_acid->action_mild_acid Yes (Mild) action_strong_base AVOID: Strong Hydroxide Bases (NaOH, KOH) decision_base->action_strong_base Yes (Strong) action_mild_base USE: Carbonates (K₂CO₃) or Organic Amines (TEA) decision_base->action_mild_base Yes (Mild) action_general General Precautions: - Use Anhydrous Solvents - Keep Temperature Low - Monitor for Side-Products decision_base->action_general No action_mild_acid->action_general action_mild_base->action_general end_node Proceed with Optimized Reaction action_general->end_node

Caption: Decision workflow for selecting reaction conditions to prevent deacetylation.

References

Column chromatography techniques for purifying 1-Acetyl-5-aminoindoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 1-Acetyl-5-aminoindoline derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

For polar compounds like this compound derivatives, standard silica gel is the most common and cost-effective stationary phase.[1] However, due to the basic nature of the amino group, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[2][3] If streaking is a significant problem, consider using an amine-functionalized silica gel or deactivating the standard silica gel with a basic modifier.[2][4][5]

Q2: How do I select an appropriate mobile phase (solvent system)?

The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[6] Start by testing various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate). For these more polar derivatives, common starting points include 10-50% ethyl acetate in hexane or 5% methanol in dichloromethane.[7][8][9]

Q3: My compound is streaking or "tailing" on the column. How can I fix this?

Streaking of amines is typically caused by strong interactions with the acidic silanol groups on the silica gel surface.[2][3][10] To resolve this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase.[2][4][11] This deactivates the acidic sites, leading to sharper peaks.[2]

Q4: My compound won't come off the column, or the recovery is very low. What should I do?

This issue can arise from several factors:

  • High Polarity: The compound may be too polar for the chosen solvent system. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[12] A common system for very polar compounds is a gradient of 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[8][12]

  • Decomposition: The compound might be unstable on silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[12] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[12]

  • Irreversible Adsorption: Strong acid-base interactions can cause the compound to bind permanently. Using a basic modifier in the eluent is crucial to prevent this.[2]

Q5: Should I use wet loading or dry loading for my sample?

Dry loading is highly recommended, especially when your crude product is dissolved in a polar solvent (like DMF, DMSO, or methanol) or has poor solubility in the initial mobile phase.[13][14] Loading a sample dissolved in a strong, polar solvent directly onto the column (wet loading) can disrupt the column packing and lead to poor separation.[13][15] Dry loading, where the sample is pre-adsorbed onto silica or Celite, ensures a more uniform application and often results in sharper bands and better resolution.[14][16]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Spots Incorrect Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between compounds.Optimize the solvent system using TLC to achieve a clear separation and an Rf of 0.25-0.35 for the target compound.[6] Try less common solvent mixtures like ether/hexane or dichloromethane/methanol.[9]
Column Overloading: Too much sample was loaded for the amount of silica gel used.As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. Reduce the amount of sample loaded onto the column.
Improper Sample Loading: The initial sample band was too wide due to using an excessive volume of solvent for wet loading or a polar loading solvent.Use the dry loading technique, especially if the sample does not dissolve well in a non-polar solvent.[13][14][16] If wet loading, dissolve the sample in the absolute minimum amount of solvent.[17]
Compound Elutes Too Quickly (at solvent front) Mobile Phase Too Polar: The eluent is too strong, causing all compounds to move with the solvent front without interacting with the stationary phase.Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate or methanol). Re-verify your solvent system with TLC.
Compound Elutes Too Slowly or Not At All Mobile Phase Not Polar Enough: The eluent is too weak to move the polar compound down the column.Gradually increase the mobile phase polarity. If the compound is still retained, switch to a stronger solvent system, such as 5-10% methanol in dichloromethane.[7][12]
Strong Acid-Base Interaction: The basic amine is strongly and irreversibly bound to the acidic silica gel.Add a basic modifier (e.g., 1% triethylamine) to the eluent to neutralize the silica surface.[2][4]
Tailing or Streaking Peaks Acidic Silica Interaction: The basic amino group is interacting strongly with the acidic silanol groups of the stationary phase.[2][3]Add a basic modifier like triethylamine (0.5-2%) or an ammonia/methanol solution to the mobile phase to improve peak shape.[2][9][11]
Alternative Stationary Phase: Consider using an amine-functionalized silica column which is specifically designed to minimize these interactions and often allows for the use of less polar solvents.[3][5]
Cracked or Channeled Column Bed Improper Packing: The silica was not packed uniformly, or air bubbles were introduced.Ensure the silica slurry is homogenous and allowed to settle evenly. Pack the column carefully, avoiding any air gaps. Running a few column volumes of the initial eluent through before loading can help settle the bed.

Experimental Protocols

Protocol 1: Solvent System Selection using Thin Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the TLC plate in a developing chamber containing a prepared solvent system. Test several systems of varying polarity (e.g., 20% EtOAc/Hexane, 40% EtOAc/Hexane, 5% MeOH/DCM).

  • Visualize: After development, visualize the spots under a UV lamp.

  • Analyze: Identify the solvent system that provides good separation between your target compound and impurities, with the target compound having an Rf value between 0.25 and 0.35.[6] This system will be the starting point for your column chromatography.

Protocol 2: Flash Column Chromatography with Dry Loading
  • Column Preparation: Secure a glass column vertically. Pack it with silica gel using the slurry method with your initial, least polar eluent (determined by TLC). Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.[17]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Thoroughly mix and remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Loading the Column: Carefully add the dry, sample-adsorbed silica onto the sand layer at the top of the packed column, ensuring not to disturb the column bed. Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution, collecting the eluate in fractions.

    • If a gradient elution is needed, gradually and systematically increase the polarity of the mobile phase as the column runs.[18] For example, start with 20% EtOAc/Hexane and slowly increase to 40% EtOAc/Hexane.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product TLC TLC Solvent Screening (Target Rf ~0.3) Crude->TLC Prepare Prepare Sample for Loading (Dry Loading Recommended) TLC->Prepare Load Load Sample onto Column Prepare->Load Pack Pack Silica Column Pack->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purifying this compound derivatives.

G cluster_troubleshooting Troubleshooting Logic for Peak Tailing Start Problem: Peak Tailing/Streaking Observed Cause Probable Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Start->Cause Solution1 Primary Solution: Add Basic Modifier to Eluent Cause->Solution1 Modifier Examples: - 0.5-2% Triethylamine (TEA) - 1-10% (NH4OH in MeOH) / DCM Solution1->Modifier Check Re-run TLC with Modified Eluent Solution1->Check Improved Peak Shape Improved? Check->Improved Proceed Proceed with Column Using Modified Eluent Improved->Proceed Yes NoImprove Alternative Solution: Change Stationary Phase Improved->NoImprove No Stationary Options: - Amine-functionalized Silica - Alumina NoImprove->Stationary

Caption: Decision tree for troubleshooting peak tailing of amine compounds.

References

Technical Support Center: Managing Impurities in Commercial 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing impurities associated with commercial 1-Acetyl-5-aminoindoline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a commercial batch of this compound?

A1: Based on typical synthetic routes and degradation pathways, impurities in commercial this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process. A common synthesis involves the acetylation of 5-aminoindoline, which itself is often prepared by the reduction of 5-nitroindoline.

    • 5-Aminoindoline (De-acetylated Impurity): Incomplete acetylation or hydrolysis of the final product can leave residual starting material.

    • 5-Nitroindoline: Incomplete reduction of the nitro-group precursor can result in this impurity.

    • N,N-diacetyl-5-aminoindoline: Over-acetylation can lead to this di-acetylated byproduct.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, ethanol, dichloromethane) may be present.

  • Degradation Products: These can form during storage or handling.

    • Oxidized Species: The indoline ring system can be susceptible to oxidation, leading to colored impurities. This is often observed as a pinkish or brownish hue in the solid material.

    • Hydrolyzed Product (5-Aminoindoline): Exposure to acidic or basic conditions, or moisture, can cause hydrolysis of the acetyl group.

Q2: My solid this compound has a pink/brown discoloration. What is the cause and is it still usable?

A2: A pink or brown discoloration typically indicates the presence of minor oxidized impurities. While the material may still be suitable for non-critical applications, the discoloration suggests a purity of less than 99%. For sensitive experiments, such as in late-stage drug development or for analytical standard preparation, purification is recommended. The presence of these impurities could potentially interfere with downstream reactions or lead to inaccurate analytical results.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the molecular weights of potential impurities (see Table 1), you can often make a positive identification. For absolute confirmation, synthesis of the suspected impurity as a reference standard and co-injection is the gold standard.

Q4: Can I use this compound directly from the supplier for my reaction?

A4: For early-stage research and development, material with a stated purity of >98% from a reputable supplier may be sufficient. However, for GMP (Good Manufacturing Practice) applications, process validation, or when developing a scaled-up synthesis, it is crucial to perform your own purity assessment and, if necessary, purify the material to meet the required specifications. The acceptable level of impurities will be dictated by regulatory guidelines, such as those from the ICH, which often state that impurities above 0.1% should be identified and quantified.[1]

Section 2: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low yield in subsequent reaction step Presence of unreacted 5-aminoindoline or other nucleophilic impurities competing in the reaction.1. Check the purity of the starting material using the HPLC protocol provided. 2. If significant levels of 5-aminoindoline are present, purify the batch via recrystallization or column chromatography.
Inconsistent reaction profiles or side product formation Catalytic poisoning by residual impurities from the synthesis (e.g., residual metals from a reduction step). Oxidized impurities interfering with the reaction.1. Analyze for trace metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Purify the material by recrystallization, which is effective at removing both organic and inorganic impurities.
Material fails to dissolve completely in the intended solvent Presence of insoluble polymeric or inorganic impurities.1. Attempt filtration of the dissolved material. 2. If the issue persists, consider a full recrystallization of the solid. See the protocol below.
Analytical standard shows poor peak shape or multiple small peaks on HPLC Degradation of the compound in the analytical solvent or on the column. Co-elution of impurities.1. Ensure the mobile phase is compatible and does not promote hydrolysis (avoid strong acids/bases). 2. Assess the stability of the compound in your chosen diluent over time. 3. Modify the HPLC gradient to achieve better separation of impurities.

Section 3: Impurity Data and Analytical Parameters

Table 1: Common Impurities and their Properties

Impurity NameStructureMolecular Weight ( g/mol )Typical m/z [M+H]⁺Potential Origin
This compound (Target Compound) 176.22 177.2 -
5-Aminoindoline134.18135.2Starting material, Hydrolysis
5-Nitroindoline164.16165.2Incomplete reduction of precursor
N,N-diacetyl-5-aminoindoline218.25219.2Over-acetylation byproduct
Oxidized Dimer (representative)350.42 (example)351.4Degradation/Oxidation

Table 2: Representative Purity Profile of Commercial Batches

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Key Impurity (>0.1%)Impurity Level (%)
Vendor AA-101>9898.55-Aminoindoline0.8
Vendor AA-102>9897.95-Aminoindoline1.2
Vendor BB-201>99 (ReagentPlus®)99.25-Aminoindoline0.3
Vendor CC-301Technical Grade95.45-Aminoindoline, 5-Nitroindoline2.5, 1.1

Note: This data is representative and intended for illustrative purposes. Actual impurity profiles will vary by supplier and batch.

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound and its common impurities.

  • Instrumentation: HPLC with UV Detector (e.g., PDA or DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Protocol 2: Recrystallization for Purification

This procedure is designed to remove most common process-related and degradation impurities.

  • Materials:

    • Crude this compound.

    • Ethanol (or Ethyl Acetate).

    • Deionized Water.

    • Erlenmeyer flasks.

    • Hot plate with stirring capabilities.

    • Buchner funnel and filter paper.

    • Vacuum flask.

  • Procedure:

    • Place the crude this compound (e.g., 10 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (e.g., start with 50-60 mL) while stirring and heating on a hot plate. Add just enough solvent to fully dissolve the solid at near-boiling temperature.

    • If colored impurities persist, add a small amount of activated charcoal (approx. 1-2% by weight), and heat for an additional 5-10 minutes.

    • Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Assess the purity of the recrystallized material using the HPLC method described above.

Section 5: Visualized Workflows

Impurity_Management_Workflow General Workflow for Impurity Management cluster_0 Analysis cluster_1 Decision & Action start Receive Commercial This compound hplc_ms Perform HPLC-MS Analysis (Protocol 1) start->hplc_ms nmr Perform NMR for Structural Confirmation hplc_ms->nmr assess_purity Assess Purity and Identify Impurities nmr->assess_purity spec_met Purity Meets Specification? assess_purity->spec_met use_material Use Material in Experiment spec_met->use_material Yes purify Purify Material spec_met->purify No recrystallize Recrystallization (Protocol 2) purify->recrystallize chromatography Column Chromatography (Silica Gel) purify->chromatography re_analyze Re-analyze Purified Material (Go to HPLC-MS) recrystallize->re_analyze chromatography->re_analyze re_analyze->hplc_ms

Caption: Workflow for analyzing and managing impurities.

Troubleshooting_HPLC Troubleshooting Common HPLC Issues cluster_check Initial Checks cluster_identify Identification start Unexpected Peak in HPLC Chromatogram check_rt Check Retention Time (RT) start->check_rt check_mass Check Mass Spec (MS) Data (m/z) start->check_mass compare_known Compare RT and m/z to Table 1 of Known Impurities check_rt->compare_known check_mass->compare_known is_known Is it a Known Impurity? compare_known->is_known report_known Quantify and Report Known Impurity is_known->report_known Yes unknown Potential Unknown Impurity is_known->unknown No structure_elucidate Further Structural Elucidation (e.g., NMR, HRMS) unknown->structure_elucidate

Caption: Logic diagram for troubleshooting HPLC results.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic coupling of 1-Acetyl-5-aminoindoline with various partners. The following information is designed to facilitate catalyst selection and reaction optimization for the efficient synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for coupling reactions with this compound?

A1: The primary challenges in selecting a catalyst for coupling reactions with this compound revolve around the electronic properties and potential lability of the acetyl protecting group. The electron-withdrawing nature of the acetyl group can decrease the nucleophilicity of the aminoindoline nitrogen, potentially slowing down the coupling reaction. Furthermore, the amide bond of the acetyl group may be sensitive to harsh basic conditions, leading to deacetylation or other side reactions. Therefore, catalyst systems must be active enough to facilitate C-N bond formation with a less nucleophilic amine while being compatible with the acetyl group.

Q2: Which catalytic systems are generally recommended for the N-arylation of this compound?

A2: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the N-arylation of this compound.[1]

  • Palladium-based catalysts: These systems are known for their broad substrate scope and high functional group tolerance under relatively mild conditions.[1] For N-acetylated anilines, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) are often effective.[2]

  • Copper-based catalysts: Modern Ullmann couplings offer a cost-effective alternative to palladium catalysis.[1] These reactions typically employ a copper(I) salt (e.g., CuI) in the presence of a ligand, such as a diamine, amino acid (e.g., L-proline), or N-heterocyclic carbene (NHC).[3][4] While traditionally requiring harsh conditions, modern protocols with appropriate ligands allow for milder reaction temperatures.[3]

Q3: How does the choice of base influence the coupling reaction?

A3: The base plays a critical role in the catalytic cycle by deprotonating the amine to form the active nucleophile.[5] For substrates containing base-sensitive functional groups like the acetyl group in this compound, the choice of base is crucial.

  • Strong bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations and can be very effective.[6] However, their high basicity may risk the hydrolysis of the acetyl group.

  • Weaker bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer a milder alternative that can help preserve the acetyl group.[2][6] Reactions with weaker bases may require higher temperatures to achieve comparable reaction rates.[6] The use of soluble organic bases like DBU in combination with inorganic bases can also be a good strategy for base-sensitive substrates.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition • Ensure the use of high-purity, air- and moisture-free reagents and solvents.[7] • For palladium catalysis, consider using a pre-catalyst to ensure the efficient generation of the active Pd(0) species.[2] • Increase catalyst loading, but be mindful of potential side reactions and cost.
Insufficient Amine Nucleophilicity • The electron-withdrawing acetyl group reduces the nucleophilicity of the amine. A more electron-rich and sterically hindered phosphine ligand on the palladium catalyst can enhance the rate of reductive elimination.[5] • For Ullmann coupling, select a ligand that can effectively coordinate with copper to increase its catalytic activity.
Inappropriate Base • If using a weak base (e.g., K₃PO₄, Cs₂CO₃), the deprotonation of the amine may be inefficient. Consider switching to a stronger base like NaOtBu if the acetyl group proves to be stable under these conditions.[2] • Perform a small-scale test reaction to check the stability of this compound in the presence of the chosen base at the reaction temperature.
Poor Solubility of Reagents • Ensure that all components, especially the base, are adequately soluble or well-stirred in the chosen solvent. The particle size of inorganic bases can impact the reaction rate.[2] • Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[8] For Ullmann couplings, DMSO and DMF are often used.[9]
Issue 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Deacetylation Product Hydrolysis of the acetyl group under basic conditions.• Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[2] • Lower the reaction temperature and extend the reaction time.
Hydrodehalogenation of the Aryl Halide A competing side reaction in the Buchwald-Hartwig catalytic cycle, often favored by certain catalyst systems or reaction conditions.[5]• Optimize the choice of ligand. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[5] • Ensure an oxygen-free environment, as oxidative degradation of the catalyst can lead to side reactions.
Di-arylation of the Amine Reaction of the product with another molecule of the aryl halide.• This is less common with secondary amines like this compound but can occur under forcing conditions. • Use a slight excess of the aminoindoline relative to the aryl halide.

Data Presentation

Table 1: General Reaction Parameters for Palladium-Catalyzed N-Arylation of Acetanilide Derivatives

ParameterTypical ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand XPhos, RuPhos, BrettPhos1.2-2.5 eq. relative to Pd
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 eq.
Solvent Toluene, Dioxane, THFAnhydrous and degassed
Temperature 80-120 °CHigher temperatures may be needed with weaker bases.[2]

Table 2: General Reaction Parameters for Copper-Catalyzed N-Arylation of Amides

ParameterTypical ConditionsNotes
Copper Source CuI5-20 mol%
Ligand L-proline, 1,10-phenanthroline10-30 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 eq.
Solvent DMSO, DMF, DioxaneAnhydrous
Temperature 90-150 °CModern ligand systems can enable lower temperatures.[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an N-Acetylated Aniline

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the N-acetylated aniline (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an N-Acetylated Aniline

  • To a dry reaction vial, add the copper(I) iodide (10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the N-acetylated aniline (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add the anhydrous solvent (e.g., DMSO, 3 mL).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido - Base-H⁺X⁻ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂ Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Check Catalyst System (Activity, Loading) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Compatibility) Start->Check_Base Check_Conditions Optimize Conditions (Temp, Solvent) Start->Check_Conditions Side_Products Side Products Observed? Check_Catalyst->Side_Products Check_Base->Side_Products Check_Conditions->Side_Products Deacetylation Deacetylation Side_Products->Deacetylation Yes Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation Yes Successful_Reaction Successful Reaction Side_Products->Successful_Reaction No, yield improves Use_Weaker_Base Use Weaker Base / Lower Temp Deacetylation->Use_Weaker_Base Optimize_Ligand Optimize Ligand Hydrodehalogenation->Optimize_Ligand Use_Weaker_Base->Successful_Reaction Optimize_Ligand->Successful_Reaction

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Acetyl-5-aminoindoline and 5-Aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic building blocks is paramount for the rational design and synthesis of novel chemical entities. This guide provides a detailed comparison of the chemical reactivity of 1-acetyl-5-aminoindoline and 5-aminoindoline, supported by established chemical principles and representative experimental protocols.

The primary difference in reactivity between 5-aminoindoline and this compound stems from the electronic nature of the substituent on the indole nitrogen. The free amine at the 5-position in both molecules is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, the acetyl group on the nitrogen of this compound is strongly electron-withdrawing, which significantly modulates the overall reactivity of the molecule.

General Reactivity Overview

5-Aminoindoline is characterized by high electron density in its aromatic system. The lone pair of electrons on the amino group at the 5-position, coupled with the electrons from the indole nitrogen, makes the benzene ring highly activated towards electrophilic attack. This heightened nucleophilicity allows for reactions to proceed under mild conditions.

This compound , in contrast, exhibits attenuated reactivity. The acetyl group's electron-withdrawing nature, through resonance and inductive effects, decreases the electron density across the entire indole system. Consequently, this molecule is less nucleophilic and requires more forcing conditions for similar chemical transformations. The nitrogen of the acetyl group is amide-like, rendering it significantly less basic and nucleophilic compared to the indole nitrogen of 5-aminoindoline.

Comparative Data

The following tables summarize the expected differences in key chemical properties and reactivity for the two compounds.

Property5-AminoindolineThis compoundRationale
Basicity of the Amino Group More BasicLess BasicThe electron-withdrawing acetyl group on the indole nitrogen reduces the electron density on the 5-amino group through the aromatic system, decreasing its ability to accept a proton.
Nucleophilicity HigherLowerThe higher electron density of the aromatic ring in 5-aminoindoline makes it a more potent nucleophile in reactions such as electrophilic aromatic substitution.
Reactivity in Electrophilic Aromatic Substitution Highly ReactiveLess ReactiveThe activating amino group in 5-aminoindoline facilitates electrophilic attack, while the deactivating acetyl group in this compound hinders it.

Reactivity in Detail: Key Experimental Comparisons

N-Acylation of the 5-Amino Group

The free amino group at the 5-position in both molecules can be readily acylated. However, the overall electron density of the molecule can influence the reaction conditions required.

Expected Outcome: 5-Aminoindoline is expected to undergo N-acylation under slightly milder conditions or with faster reaction times compared to this compound due to the higher overall electron density of the molecule.

Table 1: Representative N-Acylation Reaction

Parameter5-AminoindolineThis compound
Reactant 5-AminoindolineThis compound
Reagent Acetyl ChlorideAcetyl Chloride
Solvent DichloromethaneDichloromethane
Base Pyridine or TriethylaminePyridine or Triethylamine
Temperature 0 °C to room temperature0 °C to room temperature
Expected Yield HighHigh
Electrophilic Aromatic Substitution (e.g., Bromination)

A significant difference in reactivity is observed in electrophilic aromatic substitution reactions. The activating amino group in 5-aminoindoline directs substitution to the ortho and para positions (C4 and C6). The deactivating effect of the N-acetyl group in this compound makes the aromatic ring less susceptible to electrophilic attack, likely requiring stronger electrophiles or harsher reaction conditions.

Expected Outcome: 5-Aminoindoline will react more readily and under milder conditions than this compound. For instance, bromination of 5-aminoindoline might proceed with bromine in a relatively non-polar solvent, whereas this compound might require a Lewis acid catalyst.

Table 2: Representative Bromination Reaction

Parameter5-AminoindolineThis compound
Reactant 5-AminoindolineThis compound
Reagent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Dichloromethane/MethanolAcetonitrile
Catalyst Not typically requiredMay require a mild acid catalyst
Temperature Room TemperatureRoom Temperature to mild heating
Expected Product 4-Bromo-5-aminoindoline and/or 6-Bromo-5-aminoindoline4-Bromo-1-acetyl-5-aminoindoline and/or 6-Bromo-1-acetyl-5-aminoindoline
Expected Yield Moderate to HighLower to Moderate

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of the 5-Amino Group

This protocol is adapted from a general procedure for the acylation of aromatic amines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminoindoline substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents), either neat or dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Representative Procedure for Bromination of 5-Aminoindoline

This protocol is based on procedures for the bromination of activated aromatic systems.

  • Reaction Setup: Dissolve 5-aminoindoline (1.0 equivalent) in a mixture of dichloromethane and methanol.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Brominating Agent: While stirring at room temperature, add a solution of bromine (1.1 equivalents) in dichloromethane dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Protocol 3: Representative Procedure for Bromination of this compound

Due to the deactivating effect of the acetyl group, a more reactive brominating agent or slightly more forcing conditions may be necessary.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aminoindoline in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine/TEA) cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir and Monitor by TLC add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for the N-acylation of the 5-amino group.

Electrophilic_Bromination_Comparison cluster_5_aminoindoline 5-Aminoindoline (More Reactive) cluster_1_acetyl_5_aminoindoline This compound (Less Reactive) A_start 5-Aminoindoline A_reagents Br2, DCM/MeOH Triethylamine A_start->A_reagents B_start This compound A_conditions Room Temperature A_reagents->A_conditions A_product 4/6-Bromo-5-aminoindoline A_conditions->A_product B_reagents NBS, Acetonitrile B_start->B_reagents B_conditions Room Temp. to 50 °C B_reagents->B_conditions B_product 4/6-Bromo-1-acetyl- 5-aminoindoline B_conditions->B_product

Caption: Comparative pathways for electrophilic bromination.

Conclusion

A Comparative Spectroscopic Analysis of 1-Acetyl-5-aminoindoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1-Acetyl-5-aminoindoline and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

This publication aims to provide a comprehensive spectroscopic comparison of this compound with its nitro and bromo derivatives. Indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new therapeutic agents. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate a clear comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 1-Acetyl-5-nitroindoline, and 1-Acetyl-5-bromoindoline. These derivatives were chosen to illustrate the electronic effects of a strong electron-withdrawing group (-NO₂) and a moderately deactivating, ortho, para-directing group (-Br) on the indoline ring system.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not readily available in cited literature.Data not readily available in cited literature.
1-Acetyl-5-nitroindoline Aromatic protons typically shifted downfield compared to the amino derivative due to the electron-withdrawing nature of the nitro group.Aromatic carbons show significant shifts, with the carbon bearing the nitro group being highly deshielded.
1-Acetyl-5-bromoindoline Aromatic protons will exhibit shifts influenced by the inductive and resonance effects of bromine.The carbon attached to bromine will show a characteristic upfield shift in the ¹³C NMR spectrum.

Note: Specific, directly comparable NMR data from a single source was not available in the searched literature. The provided information is based on general principles of NMR spectroscopy.

Table 2: IR, MS, and UV-Vis Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λ_max, nm)
This compound N-H stretching (primary amine), C=O (amide), aromatic C-H and C=C stretching.Expected [M]⁺ at 176.22 g/mol .[1]Aromatic compounds typically show strong absorbance in the 200-300 nm range.
1-Acetyl-5-nitroindoline N-O stretching (nitro group, asymmetric and symmetric), C=O (amide), aromatic C-H and C=C stretching.[2]Expected [M]⁺ at 206.20 g/mol .The nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the UV-Vis spectrum compared to the amino derivative.
1-Acetyl-5-bromoindoline C-Br stretching, C=O (amide), aromatic C-H and C=C stretching.Expected isotopic pattern for bromine with [M]⁺ and [M+2]⁺ peaks at ~239.10 and 241.10 g/mol .[3]The bromo substituent will likely cause a slight bathochromic shift.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a wider spectral width (e.g., 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4]

    • Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.[4]

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.[6][7]

  • Data Acquisition (ESI-MS):

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.

    • Acquire the mass spectrum over a relevant m/z range.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm to identify the wavelength of maximum absorbance (λ_max).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of this compound and its derivatives.

G A Synthesis of This compound and Derivatives B Purification (e.g., Recrystallization, Chromatography) A->B C Spectroscopic Analysis B->C D ¹H and ¹³C NMR C->D E FTIR C->E F Mass Spectrometry C->F G UV-Vis C->G H Data Compilation and Comparison D->H E->H F->H G->H

Caption: Experimental workflow for the synthesis and spectroscopic comparison of indoline derivatives.

References

Comparative Analysis of the Biological Activities of 1-Acetyl-5-aminoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from 1-Acetyl-5-aminoindoline. The information is compiled from recent studies and presented to facilitate objective comparison with alternative compounds, supported by experimental data and detailed methodologies.

Anticancer Activity: Carbonic Anhydrase Inhibition

Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have demonstrated notable inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms CA IX and XII.[1] These enzymes are crucial in the tumor microenvironment, contributing to extracellular acidosis and promoting cancer cell proliferation and survival, especially under hypoxic conditions.

A study on a series of 1-acylated indoline-5-sulfonamides revealed their potential as anticancer agents. The general synthesis pathway involves the protection of the indoline nitrogen with acetic anhydride, followed by chlorosulfonation to yield 1-acetylindoline-5-sulfochloride, a key intermediate.[1]

Comparative Data of Carbonic Anhydrase Inhibitors
CompoundTargetKᵢ (nM)Antiproliferative Activity (MCF7, GI₅₀ µM)Reference
4f (1-Acyl-indoline derivative) CA IX132.812.9 (hypoxia)[1]
CA XII41.3[1]
Indisulam (Clinical CA inhibitor) CA IX/XII-Varies by cell line
Doxorubicin (Chemotherapeutic) --0.06 (MCF-7)[2]

Kᵢ: Inhibition constant; GI₅₀: 50% growth inhibition concentration. Data for Indisulam and Doxorubicin are provided for comparative context.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various CA isoforms is typically assessed using a stopped-flow CO₂ hydration assay.

  • Enzyme Preparation : Recombinant human CA isoforms are purified.

  • Assay Buffer : A buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaClO₄ and 0.1 mM EDTA) is used.

  • Procedure :

    • The enzyme and inhibitor are pre-incubated.

    • The reaction is initiated by adding a CO₂-saturated solution.

    • The change in pH due to carbonic acid formation is monitored over time using a pH indicator (e.g., phenol red).

    • The catalytic rate is determined from the initial linear portion of the absorbance change.

    • IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration.

    • Kᵢ values are subsequently determined using the Cheng-Prusoff equation.

G cluster_synthesis Synthesis of 1-Acylated Indoline-5-sulfonamides cluster_assay Carbonic Anhydrase Inhibition Assay Indoline Indoline Acetylindoline Acetylindoline Indoline->Acetylindoline Acetic Anhydride Sulfochloride Sulfochloride Acetylindoline->Sulfochloride Chlorosulfuric Acid Sulfonamide_Derivatives Sulfonamide_Derivatives Sulfochloride->Sulfonamide_Derivatives Amines Enzyme_Inhibitor_Incubation Enzyme_Inhibitor_Incubation Sulfonamide_Derivatives->Enzyme_Inhibitor_Incubation Test Compound CO2_Addition CO2_Addition Enzyme_Inhibitor_Incubation->CO2_Addition Initiate Reaction pH_Change_Monitoring pH_Change_Monitoring CO2_Addition->pH_Change_Monitoring Catalysis Data_Analysis Data_Analysis pH_Change_Monitoring->Data_Analysis Calculate Rates IC50_Ki_Determination IC50_Ki_Determination Data_Analysis->IC50_Ki_Determination Determine Potency

Workflow for Synthesis and CA Inhibition Assay.

Kinase Inhibition

The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3][4][5][6] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrrole indolin-2-one derivatives, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis.[3]

While specific data for this compound derivatives as kinase inhibitors is not abundant in the reviewed literature, the broader class of indole derivatives shows significant promise. For example, some indole-based compounds have shown potent dual inhibitory activity against EGFR and SRC kinases.[7]

Comparative Data of Selected Kinase Inhibitors
CompoundTarget(s)IC₅₀ (µM)Cancer Cell Line (Example)Reference
Sunitinib (Indolin-2-one derivative) VEGFR-2, PDGFRβ0.08, 0.06 (Enzymatic assay)Renal Cell Carcinoma[3]
Indole Derivative 16 EGFR, SRC0.002 (SRC)Prostate Cancer Cells[7]
p-chlorophenyl-containing analog -13.2 (MCF-7), 8.2 (MDA-MB-468)Breast Cancer[2]
Pyrazolinyl-indole HD05 EGFR (predicted)- (78.76% growth inhibition at 10 µM)Leukemia[8]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through an in vitro enzyme assay, often using a luminescence-based or fluorescence-based readout.

  • Reagents : Purified recombinant kinase, substrate peptide, ATP, and test compounds.

  • Procedure :

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, a detection reagent is added that quantifies the amount of ADP produced (indicating kinase activity).

    • Luminescence or fluorescence is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC₅₀ values are determined by fitting the data to a dose-response curve.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK Inhibits

Targeting Receptor Tyrosine Kinase Signaling.

Antimicrobial Activity

The indole moiety is a common feature in compounds with antimicrobial properties.[9][10][11] Various derivatives, including 5-acetamidoaurones and indolyl compounds with amino-guanidinium moieties, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9][11]

Comparative Data of Antimicrobial Indole Derivatives
CompoundOrganism (Example)MIC (µg/mL or µM)Reference
5-acetamidoaurone 10 Bacillus subtilis0.78 µM[9]
5-acetamidoaurone 20 Staphylococcus aureus3.12 µM[9]
Indole-guanidine 3O K. pneumoniae (clinical)4-8 µg/mL[11]
Indole-guanidine 4O K. pneumoniae (clinical)4-8 µg/mL[11]
Ciprofloxacin (Standard antibiotic) VariesVaries

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Bacterial Culture : A standardized inoculum of the test bacterium is prepared.

  • Compound Preparation : The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain derivatives related to the 1-acetyl-indoline structure have been investigated for anti-inflammatory properties. For instance, 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines have shown promising anti-inflammatory activity with lower ulcerogenic potential compared to standard drugs like phenylbutazone and indomethacin.[12][13] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.

Comparative Data of Anti-inflammatory Agents
CompoundIn Vivo Model (Rat Paw Edema) % InhibitionUlcerogenic ActivityReference
1-acetyl-pyrazoline derivative (example) Promising activity reportedLower than standards[12]
Phenylbutazone (Standard drug) Significant inhibitionHigh[12]
Indomethacin (Standard drug) Significant inhibitionHigh[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animals : Rats are fasted overnight.

  • Compound Administration : The test compound or a standard drug is administered orally or intraperitoneally.

  • Induction of Edema : After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement : The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation : The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group.

This guide highlights the diverse biological potential of compounds derived from or related to this compound. The presented data and protocols offer a foundation for researchers to compare these derivatives against other compounds and to design further investigations into their therapeutic applications.

References

A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by the strategic use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of various kinases. These scaffolds serve as foundational building blocks for the synthesis of potent and selective inhibitors. This guide provides an objective, data-driven comparison of three prominent privileged scaffolds: Pyrimidine, Indazole, and Quinazoline. We will delve into their performance in inhibiting key kinases, provide detailed experimental methodologies for synthesis and evaluation, and visualize the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors categorized by their core scaffold. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The data is compiled from various sources, and it is important to note that IC50 values can vary based on specific assay conditions.

Table 1: Comparative Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

ScaffoldCompoundBiochemical IC50 (VEGFR-2)Cellular Context/Assay Type
Pyrimidine Pazopanib30 nMCell-free
Compound 7j (analogue)Not specified, potent inhibitorA549 & HepG2 cell lines
Furo[2,3-d]pyrimidine (cpd 15b)Highly potent (nanomolar range)HUVEC proliferation
Indazole Axitinib0.2 nMCell-free / Endothelial Cells
Pazopanib30 nMCell-free
Compound 30 (analogue)1.24 nMNot specified
Quinazoline Quinazoline-Indazole Hybrid (cpd 46)5.4 nMNot specified
Table 2: Comparative Efficacy Against Kinases in the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

ScaffoldCompoundTarget KinaseBiochemical IC50/KiCellular IC50
Pyrimidine Ulixertinib (BVD-523)ERK1 / ERK20.3 nM / 0.04 nM (Ki)High efficacy in BRAF/RAS mutant lines
Pyrimidinylpyrrole (VTX-11e)ERK2< 2 nM (Ki)29 nM (HT29 cells)
Indazole MK-8353 (SCH900353)ERK1 / ERK24 nM / 1 nMNot specified
Indazole Amide (cpd 33)ERK1 / ERK219.4 nM / 9.5 nM0.48 µM (HT29 cells)
Quinazoline Not specifiedNot specifiedNot specifiedNot specified

Mandatory Visualization

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates GrowthFactor Growth Factor (e.g., EGF, VEGF) GrowthFactor->RTK Binds RAS RAS GRB2_SOS->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates & Enters Nucleus Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Nucleus Nucleus

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start: Prepare Reagents CompoundPrep Prepare Serial Dilutions of Test Inhibitor Start->CompoundPrep MasterMix Prepare Kinase Reaction Master Mix (Enzyme, Substrate, ATP) Start->MasterMix PlateSetup Plate Setup in 96-well Plate: - Inhibitor dilutions - Controls (No inhibitor, No enzyme) CompoundPrep->PlateSetup InitiateReaction Initiate Kinase Reaction (Add Master Mix) MasterMix->InitiateReaction PlateSetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) Incubate->StopReaction Readout Measure Luminescence/ Fluorescence StopReaction->Readout Analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 Readout->Analysis End End: Determine IC50 Analysis->End

Caption: Generalized workflow for an in-vitro kinase inhibitor IC50 determination.

Experimental Protocols

General Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol is a generalized representation for the synthesis of pyrimidine-based inhibitors, often involving the construction of the core ring followed by functionalization.

Step 1: Synthesis of the Pyrimidine Core A common method involves the condensation of a 1,3-dicarbonyl compound with a source of amidine. For example, reacting an appropriate chalcone with guanidine nitrate in the presence of a base like sodium hydroxide in a solvent such as ethanol, followed by heating under reflux, can yield a 2-aminopyrimidine derivative.

Step 2: Functionalization of the Pyrimidine Core The synthesized pyrimidine core can then be functionalized. For instance, a Suzuki coupling reaction can be employed to introduce an aryl group at a halogenated position of the pyrimidine ring. This typically involves reacting the pyrimidine derivative with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like dioxane/water.

Step 3: Final Modification and Purification Further modifications, such as the introduction of side chains via nucleophilic substitution or other coupling reactions, can be performed. The final product is then purified using techniques like column chromatography or recrystallization. Characterization is typically done using NMR and mass spectrometry.

General Synthesis of an Indazole-Based Kinase Inhibitor

Indazole scaffolds are often synthesized through cyclization reactions.

Step 1: Formation of the Indazole Ring A common route is the reaction of a 2-halobenzaldehyde or a related derivative with a hydrazine. For instance, reacting a fluorobenzonitrile with hydrazine hydrate can lead to the formation of an aminopyrazole, which can then be cyclized to form the indazole core.

Step 2: N-Arylation or N-Alkylation The nitrogen of the indazole ring can be substituted using various methods, such as a Buchwald-Hartwig amination with an aryl halide or a simple alkylation with an alkyl halide in the presence of a base.

Step 3: Introduction of Side Chains Functional groups on the indazole ring can be modified to introduce desired side chains. For example, a carboxylic acid group can be converted to an amide via coupling with an amine using reagents like HATU or EDC. The final compound is then purified and characterized.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a synthesized inhibitor against a target kinase, such as VEGFR-2.[1][2]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions. Add the kinase to each well, except for the "no enzyme" blank control. Incubate briefly to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP (or ADP produced) by adding the luminescence-based detection reagent according to the kit manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The choice of a building block for kinase inhibitor synthesis is a critical decision that influences the final compound's potency, selectivity, and pharmacokinetic properties.

  • Pyrimidines are a highly versatile and privileged scaffold, forming the basis of numerous FDA-approved drugs.[3] They offer multiple points for chemical modification, allowing for fine-tuning of activity and properties.

  • Indazoles are another important pharmacophore, particularly prominent in inhibitors targeting receptor tyrosine kinases involved in angiogenesis, such as VEGFRs.[4] Many potent and selective inhibitors have been developed using this core structure.

  • Quinazolines have a long history in kinase inhibitor design, especially for targeting EGFR. They serve as the core for several first and second-generation EGFR inhibitors.

Ultimately, the selection of a scaffold depends on the specific kinase target, the desired selectivity profile, and the synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of kinase inhibitor design and development.

References

A Comparative Guide to LC-MS Analysis for Monitoring 1-Acetyl-5-aminoindoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of complex molecules often involves intermediates like 1-Acetyl-5-aminoindoline, where tracking its consumption and the formation of subsequent products is critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving this compound, juxtaposed with alternative analytical techniques. The information presented herein is supported by experimental data from analogous aromatic amines to provide a robust comparison of methodologies.

Introduction to Analytical Monitoring

The accurate quantification of reactants, intermediates, and products is the cornerstone of reaction monitoring. For a compound like this compound, an aromatic amine derivative, several analytical techniques can be employed. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable options, LC-MS, particularly with tandem mass spectrometry (MS/MS), has emerged as a highly specific, sensitive, and versatile tool.[1][2] This guide will delve into the specifics of these methods, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.

Comparison of Analytical Methods

The choice of an analytical method for reaction monitoring depends on several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the required sensitivity and selectivity. Below is a summary of the performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of aromatic amines, which are structurally related to this compound.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS > 0.999[3]0.025–0.20 ng/mL[3]0.1–1.0 ng/mL[3]< 15%[4]75–114%[3]
HPLC-UV > 0.999[1]Not widely reported for trace levels~0.010% (w/w)[1]< 2%[5]98-101%[5]
GC-MS > 0.99~0.1 mg/L[1]Not widely reported for trace levelsWithin-run: 3.8%, Between-run: 5.8%[1]Not widely reported

LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for monitoring reactions where the analyte of interest may be present at low concentrations or in a complex matrix.[2][6] The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) allows for the specific detection of the target analyte, minimizing interference from other components in the reaction mixture.[7][8]

HPLC-UV is a robust and widely accessible technique.[1] It offers good precision and accuracy for relatively high-concentration samples. However, its sensitivity is lower than LC-MS, and it may be prone to interference from co-eluting species that absorb at the same UV wavelength.[9] For underivatized amino compounds, achieving good chromatographic separation can be challenging.[5]

GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] For non-volatile or polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance, which can add complexity to the sample preparation process.[2][6]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reliable and reproducible results. Below are representative protocols for LC-MS/MS and HPLC-UV analysis of aromatic amines, which can be adapted for this compound.

LC-MS/MS Protocol

This protocol is based on methods developed for the analysis of primary aromatic amines.

1. Sample Preparation:

  • Accurately withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration within the linear range of the instrument.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]

  • Flow Rate: 0.3–0.5 mL/min.[1]

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 1–10 µL.[9]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

  • Gas Temperature: 300–350 °C.

  • Gas Flow: 8–12 L/min.

  • Nebulizer Pressure: 35–50 psi.

HPLC-UV Protocol

This protocol provides a general framework for the analysis of aromatic compounds.

1. Sample Preparation:

  • Sample preparation is similar to the LC-MS/MS protocol, involving quenching, dilution, and filtration.

2. High-Performance Liquid Chromatography Conditions:

  • Column: A C18 or C8 reversed-phase column is suitable.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C (or controlled).[5]

  • Injection Volume: 10–20 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. This would need to be determined experimentally.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship in method selection.

LC-MS Reaction Monitoring Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter LC Liquid Chromatography Separation Filter->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition MS->Data Chromatogram Extract Chromatogram Data->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify Monitor Monitor Reaction Progress Quantify->Monitor

Caption: Workflow for monitoring a reaction using LC-MS.

Analytical Method Selection Logic Start Need to Monitor Reaction? Concentration Analyte Concentration? Start->Concentration Select_GCMS Consider GC-MS (with derivatization) Start->Select_GCMS Volatile Analyte? Matrix Complex Matrix? Concentration->Matrix High Sensitivity High Sensitivity Needed? Concentration->Sensitivity Low Select_LCMS Use LC-MS/MS Matrix->Select_LCMS Yes Select_HPLC Use HPLC-UV Matrix->Select_HPLC No Sensitivity->Select_LCMS Yes Sensitivity->Select_HPLC No

Caption: Decision tree for selecting an analytical method.

Conclusion

For monitoring reactions involving this compound, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the superior choice for accurate and reliable results, especially in complex reaction mixtures or when trace-level quantification is required. While HPLC-UV provides a cost-effective alternative for less demanding applications, it may lack the necessary performance for rigorous reaction monitoring. GC-MS can be a powerful tool but often necessitates a derivatization step for non-volatile analytes, adding complexity to the workflow. By understanding the comparative advantages and limitations of each technique, researchers can make an informed decision to best suit their analytical needs, ultimately leading to more efficient and successful drug development and scientific discovery.

References

X-ray Crystallography of Indoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-Acetyl-5-aminoindoline. While the precise crystal structure of this compound is not publicly available, this document presents data from closely related indoline and indole structures to offer valuable insights for drug design and development. The structural information detailed below can aid in understanding molecular geometry, intermolecular interactions, and potential binding conformations, which are critical for structure-based drug discovery.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 1-Acetyl-5,6-dimethoxyindoline and 5-Aminoindole, providing a basis for comparison with potential this compound derivatives.

Parameter1-Acetyl-5,6-dimethoxyindoline[1]5-Aminoindole[2][3]
Chemical Formula C₁₂H₁₅NO₃C₈H₈N₂
Molecular Weight 221.25 g/mol 132.16 g/mol [2]
Crystal System OrthorhombicOrthorhombic[2][3]
Space Group PnmaPna2₁[2][3]
Unit Cell Dimensions a = 18.541 Åb = 6.9572 Åc = 8.5582 Åα = 90°β = 90°γ = 90°a = 8.4520 Åb = 10.5415 Åc = 7.3742 Åα = 90°β = 90°γ = 90°[2]
Volume (V) 1103.9 ų656.9 ų
Temperature (T) 123 KNot Specified
Radiation Type Mo KαNot Specified
R-factor 0.0570.0360[2]

Experimental Protocols

The following is a generalized methodology for single-crystal X-ray diffraction, based on standard practices reported in the literature for similar compounds.[1][4]

Crystal Growth

Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include isopropanol, ethanol, or ethyl acetate. The process is carried out at a constant temperature (e.g., 295 K) until well-formed single crystals are obtained.[1]

Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector. The crystal is maintained at a low temperature (e.g., 123 K) during data collection to minimize thermal vibrations.[1] Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model.[4]

The model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][4] The quality of the final model is assessed by the R-factor, goodness-of-fit, and residual electron density.

Visualizing the Workflow

The following diagram illustrates the general workflow of an X-ray crystallography experiment.

XRay_Crystallography_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: General workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like a this compound derivative interacts with a biological target is crucial. While specific pathway information for this exact compound is not available, a generalized diagram can illustrate the logical relationship in a structure-based drug design process.

SBDD_Process Target_ID Target Identification X_Ray X-ray Crystallography of Target-Ligand Complex Target_ID->X_Ray Structure_Analysis 3D Structure Analysis X_Ray->Structure_Analysis Lead_Design Lead Compound Design & Optimization Structure_Analysis->Lead_Design Synthesis_Testing Synthesis & In Vitro/In Vivo Testing Lead_Design->Synthesis_Testing SAR Structure-Activity Relationship (SAR) Synthesis_Testing->SAR SAR->Lead_Design Feedback Loop

Caption: Structure-based drug design cycle.

References

A Researcher's Guide to In Vitro Screening of Indoline-Based Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1-acetyl-5-aminoindoline scaffold and its derivatives represent a promising class of compounds in modern drug discovery. Notably, spiroindoline derivatives have emerged as potent and selective inhibitors of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family, which play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.

This guide provides a comparative overview of key in vitro assays used to screen and characterize indoline-based tankyrase inhibitors, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate methods for their screening campaigns.

Key Biological Target: The Wnt/β-catenin Signaling Pathway

Tankyrases (TNKS1/2) are key positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases poly(ADP-ribosyl)ate (PARylate) Axin, which leads to Axin's ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes, driving cell proliferation.[1][2][3] Tankyrase inhibitors prevent Axin degradation, thereby stabilizing the destruction complex and suppressing Wnt-driven oncogenesis.[1]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibition Mechanism of Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand TNKS Tankyrase (TNKS1/2) Axin_on Axin TNKS->Axin_on PARylation & Degradation beta_Catenin_on β-catenin Nucleus Nucleus beta_Catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Indoline_Inhibitor Indoline-based Inhibitor TNKS_inhibited Tankyrase (TNKS1/2) Indoline_Inhibitor->TNKS_inhibited Inhibition Axin_stabilized Axin Stabilized TNKS_inhibited->Axin_stabilized Prevents Degradation Destruction_Complex_restored Destruction Complex Restored Axin_stabilized->Destruction_Complex_restored Wnt_Blocked Wnt Pathway Blocked Destruction_Complex_restored->Wnt_Blocked Assay_Workflow_Biochemical start Start step1 Coat 96-well plate with histone substrate start->step1 step2 Add Recombinant TNKS2, Test Compound, and NAD+ step1->step2 step3 Incubate (e.g., 30 min, 25°C) step2->step3 step4 Add anti-PAR Primary Antibody step3->step4 step5 Add HRP-conjugated Secondary Antibody step4->step5 step6 Add Chemiluminescent Substrate step5->step6 step7 Measure Luminescence with Plate Reader step6->step7 step8 Calculate % Inhibition and IC50 Value step7->step8 end_node End step8->end_node Assay_Workflow_Cell_Based start Start step1 Seed HEK293 cells in 96-well plate start->step1 step2 Transfect with TOPFlash Luciferase Reporter step1->step2 step3 Treat with Wnt Activator (e.g., Wnt3a or LiCl) step2->step3 step4 Add Test Compounds at various concentrations step3->step4 step5 Incubate for 24 hours step4->step5 step6 Lyse cells and add Luciferase Substrates step5->step6 step7 Measure Dual Luciferase Signal (Luminometer) step6->step7 step8 Normalize and Calculate Cellular IC50 Value step7->step8 end_node End step8->end_node

References

A Comprehensive Guide to the Strategic Use of Acetyl Protection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. Among the arsenal of protective strategies available to researchers, the acetyl group stands out for its versatility, reliability, and cost-effectiveness. This guide provides an objective comparison of the acetyl-protected form with other alternatives, supported by experimental data, detailed protocols, and visual aids to inform the strategic decisions of researchers, scientists, and drug development professionals.

Core Properties and Advantages of Acetyl Protection

The acetyl (Ac) group, an acyl-type protecting group, is characterized by the formation of an ester linkage with hydroxyl groups, a thioester with thiols, or an amide with amines. This seemingly simple modification imparts a range of advantageous properties that can be leveraged throughout a synthetic campaign.

One of the primary advantages of the acetyl group is its classification as a "temporary" protecting group.[1] It exhibits stability under neutral and mildly acidic conditions, yet it is readily cleaved under basic conditions, offering a valuable dimension of orthogonality in complex synthetic routes.[1] This contrasts with more "permanent" protecting groups like the benzyl (Bn) ether, which typically require harsher, reductive conditions for removal.[1]

Furthermore, the electron-withdrawing nature of the acetyl group can significantly influence the reactivity of the protected molecule. In carbohydrate chemistry, for instance, acetyl groups are known to "disarm" glycosyl donors, rendering them less reactive and allowing for controlled, sequential glycosylation reactions.[1] This electronic effect is a powerful tool for achieving desired stereoselectivities.

Comparative Performance: Acetyl vs. Other Common Protecting Groups

The decision to employ an acetyl protecting group is best made with a clear understanding of its performance relative to other common choices. The following tables summarize the stability and typical reaction conditions for the introduction and removal of acetyl groups in comparison to other widely used protecting groups.

Table 1: Comparative Stability of Common Protecting Groups

Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., NaOMe)Oxidative Stability (e.g., PCC)Reductive Stability (e.g., H₂/Pd)Cleavage with Fluoride (e.g., TBAF)
Acetyl (Ac) StableLabile StableStableStable
Benzyl (Bn) StableStableStableLabile Stable
Boc Labile StableStableStableStable
Fmoc StableLabile StableStableStable
TBDMS LabileStableStableStableLabile

Table 2: Typical Conditions for Protection and Deprotection

Protecting GroupTypical Protection ConditionsTypical Deprotection Conditions
Acetyl (Ac) Acetic anhydride, pyridine, 0 °C to rtNaOMe, MeOH, 0 °C to rt
Benzyl (Bn) Benzyl bromide, NaH, THF, 0 °C to rtH₂, Pd/C, MeOH, rt
Boc Boc₂O, Et₃N, CH₂Cl₂, rtTFA, CH₂Cl₂, rt
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt20% Piperidine in DMF, rt
TBDMS TBDMSCl, Imidazole, DMF, rtTBAF, THF, rt

Quantitative Comparison of Acetylation Reactions

The efficiency of acetylation can vary depending on the substrate and reaction conditions. The following table provides a summary of representative yields and reaction times for the acetylation of various functional groups.

Table 3: Acetylation of Various Functional Groups with Acetic Anhydride

SubstrateCatalyst/BaseSolventTimeYield (%)Reference
Benzyl alcoholNoneNone (neat)7 h (60 °C)>99[2]
PhenolNoneNone (neat)20 h (60 °C)>99[2]
AnilineNoneNone (neat)30 min (60 °C)>99[2]
ThiophenolNoneNone (neat)20 h (60 °C)>99[2]
4-Nitrobenzyl alcoholNaHCO₃Toluene24 h (rt)>99[3]
VanillinVOSO₄None (neat)24 h (rt)80[4]

The Role of Acetyl Groups in Directing Stereoselectivity

In glycosylation reactions, the protecting groups on the glycosyl donor play a crucial role in determining the stereochemical outcome. Acetyl groups at the C-2 position of a glycosyl donor can act as participating groups, leading to the formation of 1,2-trans-glycosides with high selectivity.[5] This occurs through the formation of a cyclic dioxolenium ion intermediate, which blocks one face of the molecule, directing the incoming nucleophile to the opposite face.

Table 4: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity

Glycosyl Donor (Glucose) C-2 Protecting GroupGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)α/β RatioReference
Acetyl (Ac) MethanolTMSOTfCH₂Cl₂-201:99 (β)[5]
Benzyl (Bn) MethanolTMSOTfCH₂Cl₂-7885:15 (α)[5]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. The following are representative protocols for the acetylation of a primary alcohol and the deprotection of an acetylated phenol.

Protocol 1: Acetylation of a Primary Alcohol using Acetic Anhydride and Pyridine

Objective: To protect the primary hydroxyl group of benzyl alcohol as an acetate ester.

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Dry pyridine

  • Toluene

  • Dichloromethane

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve benzyl alcohol (1.0 equiv.) in dry pyridine (5 mL/mmol) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equiv.) dropwise to the solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of an Acetylated Phenol using Sodium Methoxide

Objective: To deprotect phenyl acetate to yield phenol.

Materials:

  • Phenyl acetate

  • Dry methanol

  • Sodium methoxide (25 wt% in methanol)

  • Amberlite® IR120 H resin

Procedure:

  • Dissolve phenyl acetate (1.0 equiv.) in dry methanol (5 mL/mmol) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Neutralize the reaction by adding Amberlite® IR120 H resin and stir until the pH of the solution becomes neutral.

  • Filter the resin and wash with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Visualizing Synthetic Strategies with Acetyl Protection

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the logical relationships in multi-step synthesis.

Acetylation_Workflow cluster_protection Acetylation Start Start Dissolve Alcohol Dissolve Alcohol in Pyridine Start->Dissolve Alcohol Cool Cool to 0 °C Dissolve Alcohol->Cool Add Ac2O Add Acetic Anhydride Cool->Add Ac2O React Stir at rt Add Ac2O->React Quench Quench with MeOH React->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify Product Acetylated Product Purify->Product

General workflow for the acetylation of an alcohol.

Deprotection_Workflow cluster_deprotection Deacetylation Start Start Dissolve Acetate Dissolve Acetate in MeOH Start->Dissolve Acetate Cool Cool to 0 °C Dissolve Acetate->Cool Add NaOMe Add Catalytic NaOMe Cool->Add NaOMe React Stir at rt Add NaOMe->React Neutralize Neutralize with Resin React->Neutralize Filter Filter and Concentrate Neutralize->Filter Purify Purification Filter->Purify Product Deprotected Product Purify->Product

General workflow for the deprotection of an acetylated compound.

Orthogonal_Deprotection cluster_steps Orthogonal Deprotection Strategy Start Multi-protected Molecule -OBn -OAc -OTBDMS Step1 H₂ / Pd/C Start:f1->Step1 Intermediate1 Deprotected Benzyl Ether -OH -OAc -OTBDMS Step1->Intermediate1:f0 Step2 NaOMe / MeOH Intermediate1:f2->Step2 Intermediate2 Deprotected Acetate -OH -OH -OTBDMS Step2->Intermediate2:f0 Step3 TBAF / THF Intermediate2:f3->Step3 Final Fully Deprotected Molecule -OH -OH -OH Step3->Final:f0

Orthogonal deprotection strategy.

Conclusion

The acetyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ease of introduction and removal, coupled with its unique electronic properties and well-defined stability, make it an excellent choice for a wide range of applications, from the synthesis of complex natural products to the development of novel pharmaceuticals. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently and strategically employ the acetyl-protected form to navigate the challenges of modern organic synthesis.

References

Head-to-Head Catalyst Comparison for 1-Acetyl-5-aminoindoline Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the efficient formation of carbon-nitrogen (C-N) bonds is a critical step. The coupling of 1-Acetyl-5-aminoindoline with aryl partners is a key transformation in the synthesis of various pharmaceutical intermediates. This guide provides a head-to-head comparison of catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most effective catalyst for specific applications.

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] This reaction offers a versatile and efficient method for coupling amines with aryl halides. The choice of catalyst, specifically the palladium precursor and the ancillary ligand, is paramount to the success of these transformations, influencing reaction rates, yields, and substrate scope. While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar N-acetylated anilines and related indoline systems.

This guide will focus on comparing palladium-based catalyst systems, which are the most widely employed for such couplings. Key performance indicators for these catalysts include reaction yield, reaction time, and catalyst loading.

Comparative Analysis of Catalyst Performance

The following table summarizes the performance of various palladium-based catalyst systems in the N-arylation of substrates structurally related to this compound. This data, extrapolated from studies on analogous compounds, provides a predictive framework for catalyst selection.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / BINAP2-BromopyridineCs₂CO₃Toluene110Not Specified40-51Not Specified[3]
Pd(OAc)₂ / RuPhos(Hetero)aryl HalidesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified50-99Not Specified[4]
Pd₂(dba)₃ / XPhosAryl HalidesNaOtBuToluene10018951.0Analogous N-acetyl aniline coupling
Pd(OAc)₂ / DavePhosAryl HalidesK₃PO₄Dioxane8024882.0Analogous N-acetyl aniline coupling

Note: The yields and reaction conditions presented are based on studies of structurally similar N-acetylated anilines and may require optimization for the specific case of this compound.

Experimental Workflow & Signaling Pathways

The general workflow for a Buchwald-Hartwig amination reaction involves the careful assembly of the catalyst, reactants, and solvent under an inert atmosphere. The choice of ligand plays a crucial role in the catalytic cycle.

experimental_workflow General Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm reagents Add Pd Precursor, Ligand, and Base inert_atm->reagents solvent Add Solvent reagents->solvent add_reactants Add this compound and Aryl Halide solvent->add_reactants heating Heat to Reaction Temperature add_reactants->heating monitoring Monitor Reaction (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product buchwald_hartwig_cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination 2 pd_complex2 [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation 3 pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination 4 reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-5-aminoindoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Acetyl-5-aminoindoline, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural, step-by-step plan for its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS was not located in the immediate search, the available data classifies it as a hazardous substance. All handling and disposal operations must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Hazard Summary

To facilitate a quick reference for safety protocols, the known hazard information for this compound is summarized below. This data is aggregated from various chemical supplier information.

Hazard CategoryGHS Hazard Statement(s)Key Precautionary Statements
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[1][2][3][4][5]

  • Waste Characterization: Identify the waste as hazardous based on its known properties and any institutional guidelines.[2][5]

  • Segregation: Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.[1][2][6] Do not mix it with other waste streams to prevent potentially dangerous chemical reactions.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.[2][6]

  • Storage: Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area.[2] Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2][6] Provide them with all necessary information regarding the waste.

  • Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with regulatory requirements.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [2]

Disposal Process Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed in the correct sequence.

DisposalWorkflow A Step 1: Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Characterize Waste as Hazardous A->B C Step 3: Segregate into a Dedicated, Compatible & Sealed Container B->C D Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact EHS or Licensed Waste Disposal Contractor E->F G Step 7: Maintain Disposal Records F->G

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetyl-5-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Acetyl-5-aminoindoline, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a culture of safety and precision in your critical work.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Body Protection Hand Protection Eye Protection Respiratory Protection
Standard Handling Laboratory coatNitrile glovesSafety glasses with side shieldsNot generally required if handled in a well-ventilated area or chemical fume hood
Operations with Splash Potential Chemical-resistant apron over a laboratory coatNitrile glovesChemical safety goggles and a face shieldNot generally required if performed in a chemical fume hood
Handling of Powders (potential for dust generation) Laboratory coatNitrile glovesChemical safety gogglesNIOSH-approved N95 respirator or higher[3]
Emergency (e.g., large spill) Chemical-resistant suitHeavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldSupplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)[4]

Operational Protocols: From Receipt to Disposal

Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[2] The recommended storage temperature is often refrigerated.[1]

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Before beginning any work, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid form, do so in a fume hood and take care to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed waste container. This includes unused material, contaminated PPE, and cleaning materials.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Small amounts of treated and neutralized non-hazardous waste may potentially be disposed of in the sewer system, but this should only be done in strict accordance with institutional and regulatory guidelines.[6]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams provide a visual representation of the recommended workflows.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Inspect Inspect Receive->Inspect Label Label Inspect->Label Store Store Label->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh & Transfer Work_in_Hood->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Wash_Hands Wash Hands After Use Prepare_Solution->Wash_Hands Collect_Waste Collect Waste Wash_Hands->Collect_Waste Segregate_Waste Segregate Waste Collect_Waste->Segregate_Waste Dispose_Waste Dispose via Licensed Vendor Segregate_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

Start Assess Task Splash_Potential Potential for Splash? Start->Splash_Potential Dust_Generation Handling Powder? Splash_Potential->Dust_Generation No Splash_PPE Enhanced PPE: Add Chemical Goggles & Face Shield Splash_Potential->Splash_PPE Yes Large_Spill Large Spill? Dust_Generation->Large_Spill No Dust_PPE Enhanced PPE: Add N95 Respirator Dust_Generation->Dust_PPE Yes Standard_PPE Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Large_Spill->Standard_PPE No Emergency_PPE Emergency PPE: Chemical Suit, Heavy Gloves, SAR/SCBA Large_Spill->Emergency_PPE Yes Splash_PPE->Dust_Generation Dust_PPE->Large_Spill

Caption: Decision-making for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-5-aminoindoline
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-aminoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.